S32826 disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C21H36NNa2O4P |
|---|---|
Molecular Weight |
443.5 g/mol |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);; |
InChI Key |
LPESGHKFBOKCSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.[Na].[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Istaroxime (S32826 Disodium)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime, also known as S32826 disodium, is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] Chemically derived from androstenedione, it is not related to cardiac glycosides.[2][3] Istaroxime is distinguished by its unique dual mechanism of action, which confers both positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects on the cardiac myocyte.[2][4][5] Currently, it is an investigational drug being evaluated in clinical trials to establish its safety and efficacy.[1][6]
Core Mechanism of Action
Istaroxime exerts its effects through a dual mechanism: the inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarco/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[2][7][8]
-
Na+/K+-ATPase (NKA) Inhibition : By inhibiting the NKA pump on the sarcolemma, istaroxime increases intracellular sodium levels.[7] This, in turn, affects the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium concentration.[4][7] The elevated cytosolic calcium enhances the binding of calcium to troponin C, which facilitates actin-myosin interaction and results in increased myocardial contractility.[7]
-
SERCA2a Stimulation : Istaroxime stimulates SERCA2a activity, which is responsible for re-uptake of calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[2][4] This action is achieved by displacing phospholamban (PLB), an inhibitory protein, from SERCA2a.[8][9] Enhanced SERCA2a activity improves diastolic relaxation by accelerating the clearance of cytosolic calcium.[4][9] This also leads to a greater calcium load in the SR, making more calcium available for release in subsequent contractions, further boosting systolic function.[4]
This dual action allows istaroxime to improve both systolic and diastolic function, a key differentiator from many existing inotropes that can be associated with adverse outcomes like arrhythmias and tachycardia.[4][9][10]
Pharmacology and Pharmacokinetics
Istaroxime is characterized as a luso-inotropic agent due to its combined effects on myocardial contraction and relaxation.[2][4] Its pharmacokinetic profile makes it suitable for acute intravenous therapy in a hospital setting.[2][5]
| Parameter | Description | Reference |
| Administration | Intravenous (IV) infusion | [1] |
| Half-life | Short, approximately 1 hour | [2][5] |
| Metabolism | Extensive hepatic metabolism | [2][5] |
| Primary Metabolite | PST3093, which has a longer half-life but does not inhibit Na+/K+ ATPase activity | [11] |
| Key Properties | Increases systolic blood pressure, decreases heart rate, and has a lower arrhythmogenic risk compared to traditional inotropes | [2][10][11] |
Clinical Efficacy and Trials
Istaroxime has been evaluated in several Phase II clinical trials, including HORIZON-HF and SEISMiC, demonstrating beneficial hemodynamic effects in patients with acute heart failure and pre-cardiogenic shock.[8][12]
Summary of Hemodynamic and Echocardiographic Improvements
| Parameter | Effect Observed with Istaroxime | Reference |
| Systolic Blood Pressure (SBP) | Significantly increased | [7][9][12] |
| Heart Rate (HR) | Significantly decreased | [7][11][12] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Significantly decreased | [4][5][12] |
| Cardiac Index (CI) | Significantly increased | [7][9][12] |
| Left Ventricular Ejection Fraction (LVEF) | Significantly increased | [7][9] |
| Stroke Volume Index (SVI) | Significantly increased | [7][12] |
| E/A Ratio (Diastolic Function Marker) | Significantly decreased (improved) | [7][9][12] |
| Left Ventricular End-Systolic Volume (LVESV) | Significantly reduced | [9] |
| Left Ventricular End-Diastolic Volume (LVEDV) | Significantly reduced | [9] |
Safety and Tolerability Profile
Clinical trials have monitored the safety of istaroxime closely. While it appears to have a favorable cardiac safety profile, some adverse events have been noted.
| Adverse Event Category | Findings | Reference |
| Overall Adverse Events | Incidence of any adverse event was higher with istaroxime compared to placebo. | [7] |
| Serious Adverse Events | No significant difference in serious adverse events compared to placebo. | [7] |
| Cardiac Safety | Not associated with an increase in clinically significant cardiac arrhythmias or changes in troponin I. | [4][12] |
| Gastrointestinal Events | Higher risk of GI events (e.g., nausea, vomiting) compared to placebo, particularly at higher doses. | [1][9][12] |
| Injection Site Reactions | Pain or irritation at the injection site has been reported. | [1][12] |
Experimental Protocol: Phase II Clinical Trial (Illustrative Example)
The following describes a typical experimental protocol based on publicly available clinical trial information, such as the study registered under NCT02617446.[13]
Study Title: A Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Assess the Safety, Tolerability, and Efficacy of Istaroxime in Patients with Acute Decompensated Heart Failure.[13]
Objectives:
-
Primary: To assess the effect of istaroxime on diastolic function, measured by the change in the E/e' ratio from baseline via echocardiogram.[13]
-
Secondary: To evaluate effects on other hemodynamic parameters, cardiovascular and renal tolerability, and changes in biomarkers like NT-proBNP and troponin T.[13]
Methodology:
-
Patient Population: Hospitalized patients with acute decompensated heart failure and reduced left ventricular ejection fraction.[11][13]
-
Study Design: Patients are screened and, if eligible, randomized to receive either istaroxime or a placebo. The study is double-blinded.[13]
-
Intervention: The study is conducted in sequential cohorts. For example:
-
Data Collection:
-
Screening Period (Day -1): Baseline measurements are taken.[13]
-
Treatment Period (Day 1): The 24-hour infusion is administered. Hemodynamic and echocardiographic parameters are monitored.[13]
-
Post-Treatment Period (Days 2-4): Patients are monitored for safety and continued efficacy.[13]
-
Follow-up (Day 30): A final follow-up visit assesses longer-term outcomes.[13]
-
-
Endpoints:
Conclusion
Istaroxime is a promising investigational drug for acute heart failure, distinguished by its novel dual mechanism of action that improves both systolic and diastolic function.[4][8] Clinical studies have shown that it can improve key hemodynamic parameters, such as increasing cardiac index and systolic blood pressure, while decreasing heart rate and pulmonary capillary wedge pressure.[4][12] Its safety profile, particularly its lower propensity to cause significant arrhythmias, makes it a potentially valuable alternative to currently available inotropes.[3][8] Further large-scale Phase III trials are necessary to fully establish its role and confirm its safety and efficacy before it can be considered for regulatory approval and broad clinical use.[7][12]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Istaroxime by Windtree Therapeutics for Acute Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to S32826 Disodium: A Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S32826 disodium is a potent, nanomolar inhibitor of autotaxin (ATX), the enzyme responsible for the synthesis of the bioactive lipid lysophosphatidic acid (LPA). LPA plays a crucial role in a myriad of physiological and pathological processes, including cell proliferation, migration, and survival. Consequently, the inhibition of its producing enzyme, autotaxin, presents a compelling therapeutic strategy for a range of diseases, including cancer, fibrosis, and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory potency, and its effects in various in vitro models. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of autotaxin inhibition.
Introduction to Autotaxin and its Role in LPA Signaling
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA, in turn, exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).
The activation of these receptors initiates a cascade of downstream signaling events that are highly cell-type and context-dependent. These pathways include, but are not limited to, the activation of:
-
Gαi/o: leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt pathway, promoting cell survival.
-
Gαq/11: which activates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.
-
Gα12/13: which activates RhoA, a small GTPase that regulates the actin cytoskeleton, thereby influencing cell shape, migration, and contraction.
-
Gαs: leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.
The ATX-LPA signaling axis is implicated in a wide array of physiological processes, including embryonic development, wound healing, and immune responses. However, dysregulation of this pathway has been linked to the pathogenesis of numerous diseases, making it a prime target for therapeutic intervention.
This compound: A Potent Inhibitor of Autotaxin
This compound, chemically known as [4-(tetradecanoylamino)benzyl]phosphonic acid disodium salt, was identified as a potent inhibitor of autotaxin through a systematic screening of several thousand compounds[1].
Mechanism of Action
S32826 acts as a competitive inhibitor of autotaxin, targeting the enzyme's active site to prevent the hydrolysis of its substrate, LPC. This inhibition effectively reduces the production of LPA, thereby attenuating the downstream signaling cascades initiated by LPA receptor activation.
In Vitro Potency and Isoform Specificity
S32826 is a highly potent inhibitor of autotaxin, with a reported half-maximal inhibitory concentration (IC50) of 8.8 nM[1]. Notably, it demonstrates similar inhibitory effects across various autotaxin isoforms (α, β, and γ), indicating a broad-spectrum inhibition of ATX activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 8.8 nM | Autotaxin activity assay | [1] |
| Cellular Model | Parameter | Value | Effect | Reference |
| 3T3-F442A Adipocytes | IC50 | 90 nM | Inhibition of LPA release | |
| Maximal Inhibition | 80% at 500 nM | Inhibition of LPA release | ||
| Human Trabecular Meshwork (HTM) Cells | - | - | Inhibition of Dexamethasone-induced ATX mRNA expression | |
| - | - | Inhibition of Dexamethasone-induced lysoPLD activity | ||
| - | - | Inhibition of Dexamethasone-induced phosphorylation of MLC and cofilin | ||
| - | - | Inhibition of Dexamethasone-induced mRNA upregulation of COL1A1 and COL4A1 | ||
| - | - | Inhibition of Dexamethasone-induced expression of α-SMA, fibronectin, and collagen-1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Autotaxin Inhibition Assay (IC50 Determination)
This protocol is a generalized representation based on standard colorimetric and radiolabeled assays for autotaxin activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of S32826 against autotaxin.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) or a suitable substrate (e.g., p-nitrophenyl-phosphorylcholine for colorimetric assays, or [14C]LPC for radiolabeled assays)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing Ca2+ and Mg2+)
-
96-well microplates
-
Plate reader (spectrophotometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Recombinant human autotaxin
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (LPC) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Colorimetric Assay: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Radiolabeled Assay: Stop the reaction and separate the product ([14C]LPA) from the substrate ([14C]LPC) using a suitable method (e.g., chromatography). Measure the radioactivity of the product using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of LPA Release from Adipocytes
This protocol is based on the methodology used to assess the effect of S32826 on LPA release from 3T3-F442A adipocytes.
Objective: To measure the effect of S32826 on the release of LPA from differentiated adipocytes.
Materials:
-
3T3-F442A preadipocytes
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Adipocyte differentiation cocktail (e.g., insulin, dexamethasone, IBMX)
-
This compound
-
ELISA kit for LPA detection or LC-MS/MS for LPA quantification
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-F442A preadipocytes in standard growth medium until confluent.
-
Induce differentiation by treating the cells with an adipocyte differentiation cocktail for a specified period (typically several days), followed by maintenance in a medium containing insulin.
-
-
Inhibitor Treatment:
-
Once the cells are fully differentiated into adipocytes, treat them with various concentrations of this compound (or vehicle control) in a serum-free medium for the desired duration (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
-
LPA Quantification:
-
Measure the concentration of LPA in the collected conditioned medium using a commercially available ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LPA release for each concentration of S32826 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of LPA release.
-
Mandatory Visualizations
Signaling Pathways
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of S32826.
Experimental Workflows
Caption: Workflow for the determination of the IC50 of S32826.
Caption: Workflow for the cellular assay to measure inhibition of LPA release.
In Vivo Studies and Limitations
A significant consideration for the therapeutic application of S32826 is its poor in vivo stability and/or bioavailability[1]. This has limited its use in animal models and, consequently, its progression into clinical development. The challenges associated with its pharmacokinetic properties underscore the need for the development of novel autotaxin inhibitors with improved in vivo characteristics. While S32826 serves as an excellent pharmacological tool for in vitro studies to validate the role of autotaxin in various cellular pathologies, its direct therapeutic potential is limited.
Conclusion
This compound is a pioneering nanomolar inhibitor of autotaxin that has been instrumental in elucidating the role of the ATX-LPA signaling axis in various biological processes. Its high potency and well-characterized in vitro effects make it an invaluable tool for researchers in the field. However, its poor in vivo pharmacokinetic profile highlights a critical hurdle in the translation of potent in vitro inhibitors to clinically effective therapeutics. Future drug discovery efforts in the autotaxin field will need to focus on developing inhibitors that not only possess high potency but also exhibit favorable drug-like properties, including metabolic stability and oral bioavailability. This technical guide provides a solid foundation for understanding the properties of S32826 and serves as a reference for the design and interpretation of experiments aimed at exploring the therapeutic potential of autotaxin inhibition.
References
The Potent Autotaxin Inhibitor S32826 Disodium: A Technical Guide to its Role in the LPA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
S32826 disodium is a potent, nanomolar inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1] LPA is a bioactive signaling phospholipid that mediates a wide range of cellular processes through its interaction with specific G protein-coupled receptors (GPCRs), influencing cell proliferation, migration, and survival.[2][3] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation.[4][5] This technical guide provides a comprehensive overview of the this compound salt, its mechanism of action, its effects on the LPA signaling pathway, and detailed experimental protocols for its study. Despite its potent in vitro activity, the therapeutic potential of S32826 has been limited by poor in vivo stability and bioavailability.[1][3]
Mechanism of Action of this compound
S32826 is a potent and selective inhibitor of autotaxin, with an IC50 in the nanomolar range.[1][6] It exerts its inhibitory effect on all known isoforms of autotaxin (α, β, and γ).[6] Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline.[4] By inhibiting autotaxin, S32826 effectively reduces the production of extracellular LPA, thereby attenuating its downstream signaling effects.[6]
Diagram: S32826 Inhibition of the LPA Signaling Pathway
Caption: S32826 inhibits autotaxin, blocking LPA production and subsequent signaling.
Quantitative Data on S32826 Activity
The inhibitory potency of S32826 has been quantified in various assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| Autotaxin Inhibition | |||
| IC50 | 8.8 nM | Recombinant autotaxin β | [7] |
| IC50 | 5.6 nM | Not specified | [5][8] |
| LPA Release Inhibition | |||
| IC50 | 90 nM | 3T3-F442A adipocytes | [6] |
| Maximal Inhibition | 80% at 500 nM | 3T3-F442A adipocytes | [6] |
| Plasma Autotaxin Activity Reduction | |||
| Reduction | 57% | at 5 µM | [7] |
Table 1: In Vitro Inhibitory Activity of S32826
| Target | Effect of S32826 (1 µM) | Cell Line | Reference |
| Dexamethasone-Induced Effects | |||
| Autotaxin (ATX) mRNA expression | Inhibition | Human Trabecular Meshwork (HTM) cells | [6] |
| LysoPLD activity in conditioned media | Inhibition | HTM cells | [6] |
| Phosphorylation of MLC and cofilin | Inhibition | HTM cells | [6] |
| mRNA upregulation of COL1A1 and COL4A1 | Inhibition | HTM cells | [6] |
| Expression of α-SMA, fibronectin, and collagen-1 | Inhibition | HTM cells | [6] |
Table 2: Downstream Effects of S32826 on Dexamethasone-Induced Markers in HTM Cells
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of S32826.
Autotaxin Inhibition Assay (Amplex Red Method)
This protocol is adapted from a standardized method to quantify the efficacy of autotaxin inhibitors.[1]
Materials:
-
This compound
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well black microplates
Procedure:
-
Prepare a stock solution of S32826 in an appropriate solvent (e.g., DMSO) and create a serial dilution.
-
In a 96-well plate, add 20 µL of the S32826 dilutions or vehicle control.
-
Add 20 µL of recombinant autotaxin solution to each well.
-
Prepare a reaction mixture containing LPC, Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Initiate the reaction by adding 160 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at regular intervals.
-
Calculate the rate of reaction and determine the IC50 value of S32826 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram: Autotaxin Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of S32826 on autotaxin activity.
LPA Release from Adipocytes
This protocol describes the methodology to assess the effect of S32826 on LPA release from differentiated adipocytes.[6]
Cell Culture and Differentiation:
-
Culture 3T3-F442A preadipocytes in DMEM supplemented with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) for a specified period (e.g., 2-4 days).[9]
-
Maintain the differentiated adipocytes in a maintenance medium containing insulin.
LPA Release Assay:
-
Treat the differentiated 3T3-F442A adipocytes with varying concentrations of S32826 (0.001-10 µM) for a specified duration (e.g., 10 days).[6]
-
Collect the cell culture supernatant.
-
Extract lipids from the supernatant using a suitable method (e.g., Bligh-Dyer extraction).
-
Quantify the amount of LPA in the lipid extracts using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).
-
Determine the IC50 of S32826 for LPA release.
Analysis of Dexamethasone-Induced Fibrosis Markers in HTM Cells
This protocol outlines the investigation of S32826's effect on dexamethasone-induced pro-fibrotic changes in human trabecular meshwork (HTM) cells.[6]
Cell Culture and Treatment:
-
Culture primary HTM cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).
-
Treat the cells with dexamethasone (e.g., 100 nM) to induce a fibrotic phenotype.
-
Co-treat the cells with S32826 (e.g., 1 µM) for a specified period (e.g., 24 hours).[6]
Western Blotting for Protein Expression (α-SMA, Fibronectin, Collagen-1):
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against α-SMA, fibronectin, and collagen-1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for mRNA Expression (COL1A1, COL4A1, ATX):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for COL1A1, COL4A1, and ATX.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
The LPA Signaling Pathway
LPA exerts its effects by binding to a family of at least six GPCRs, designated LPA1-6.[4] These receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to activate a multitude of downstream signaling cascades.[2]
Diagram: LPA Receptor Downstream Signaling
Caption: Major downstream signaling pathways activated by LPA receptors.
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of the ATX-LPA signaling pathway. Its high potency and selectivity make it an excellent choice for elucidating the role of LPA in various cellular processes and disease models. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize S32826 in their studies. However, its poor in vivo characteristics have thus far precluded its development as a therapeutic agent. Future research may focus on developing analogs of S32826 with improved pharmacokinetic properties to translate its potent in vitro activity into clinical applications.
References
- 1. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone Induces Senescence-Associated Changes in Trabecular Meshwork Cells by Increasing ROS Levels Via the TGFβ/Smad3-NOX4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amplex red assay: Topics by Science.gov [science.gov]
- 5. Commitment of 3T3-F442A cells to adipocyte differentiation takes place during the first 24-36 h after adipogenic stimulation: TNF-alpha inhibits commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone Stiffens Trabecular Meshwork, Trabecular Meshwork Cells, and Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 9. Cell Models and Their Application for Studying Adipogenic Differentiation in Relation to Obesity: A Review [mdpi.com]
S32826 Disodium: A Comprehensive Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 disodium is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] As a critical regulator of numerous physiological and pathological processes, the ATX-LPA signaling axis has emerged as a promising therapeutic target for a range of diseases, including fibrosis, inflammation, and cancer. This technical guide provides an in-depth analysis of the target selectivity of this compound, offering valuable insights for researchers and drug development professionals working on the modulation of this pathway. We will delve into its quantitative binding data, detailed experimental protocols, and the intricate signaling cascades it influences.
Data Presentation: Target Selectivity Profile
This compound exhibits high potency for its primary target, autotaxin, with an IC50 in the low nanomolar range.[1][2] Its selectivity has been assessed against a variety of other enzymes, demonstrating a favorable profile with significantly lower affinity for off-target molecules.
| Target | Parameter | Value | Fold Selectivity vs. Autotaxin |
| Autotaxin (recombinant β isoform) | IC50 | 8.8 nM | - |
| Autotaxin (α, β, and γ isoforms) | IC50 | Similar inhibitory effects | - |
| LPA Release from Adipocytes | IC50 | 90 nM | ~10-fold |
| Src | IC50 | 6 µM | ~682-fold |
| Phosphatase 1B | IC50 | 15 µM | ~1705-fold |
Experimental Protocols
Autotaxin Inhibition Assay (Colorimetric)
This assay quantifies the phosphodiesterase activity of autotaxin using a colorimetric substrate.
Materials:
-
Recombinant human autotaxin
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Substrate: bis-(p-nitrophenyl) phosphate (BNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of this compound in the appropriate solvent (e.g., DMSO).
-
Add assay buffer, recombinant autotaxin, and varying concentrations of this compound to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
[¹⁴C]Lyso-phosphatidylcholine (LPC) Conversion Assay
This radioisotopic assay directly measures the enzymatic conversion of LPC to LPA by autotaxin.
Materials:
-
Recombinant human autotaxin
-
This compound
-
[¹⁴C]LPC (radiolabeled substrate)
-
Assay Buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a reaction tube, combine assay buffer, recombinant autotaxin, and varying concentrations of this compound.
-
Add [¹⁴C]LPC to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to extract the lipids.
-
Separate the aqueous and organic phases by centrifugation. The [¹⁴C]LPA will be in the aqueous phase, while the unreacted [¹⁴C]LPC remains in the organic phase.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [¹⁴C]LPA produced using a scintillation counter.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
LPA Release Assay from Adipocytes
This cell-based assay measures the ability of this compound to inhibit the release of LPA from cultured adipocytes.[1]
Materials:
-
3T3-F442A adipocytes
-
Cell culture medium
-
This compound
-
LPA quantification kit (e.g., ELISA-based)
Procedure:
-
Culture 3T3-F442A preadipocytes until they reach confluence and then differentiate them into mature adipocytes.
-
Treat the differentiated adipocytes with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of LPA in the supernatant using a commercially available LPA assay kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of LPA release for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.
Caption: ATX-LPA Signaling Pathway and Inhibition by S32826.
Caption: Experimental Workflow for S32826 Characterization.
Conclusion
This compound is a highly potent and selective inhibitor of autotaxin. Its nanomolar affinity for its primary target, coupled with a significantly lower affinity for other tested enzymes, underscores its utility as a specific pharmacological tool for interrogating the ATX-LPA signaling pathway. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible evaluation of S32826 and other potential autotaxin inhibitors. A thorough understanding of its target selectivity and the downstream signaling pathways it modulates is paramount for its effective application in preclinical research and for the future development of novel therapeutics targeting the ATX-LPA axis.
References
An In-depth Technical Guide on the Role of S32826 Disodium in Lipid Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S32826 disodium, a potent inhibitor of the enzyme autotaxin, and its role in lipid signaling. The information presented herein is compiled from publicly available scientific literature and is intended for an audience with a technical background in pharmacology, cell biology, and drug development.
Core Mechanism of Action
This compound is a nanomolar inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] Autotaxin is a key enzyme responsible for the synthesis of the bioactive signaling lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC).[2][3] By inhibiting autotaxin, this compound effectively reduces the production of extracellular LPA, thereby modulating its downstream signaling pathways.[1][4] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6), which are involved in a multitude of cellular processes, including cell proliferation, migration, survival, and inflammation.[2][3][5]
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Autotaxin Inhibition) | 8.8 nM | Human recombinant autotaxin | [6] |
| IC50 (Autotaxin Inhibition) | 5.6 nM | High-throughput screening (HTS) of 13,000 compounds | [4] |
Table 1: In Vitro Inhibitory Potency of this compound against Autotaxin
| Cell Line | Effect | Parameter | Value | Treatment Conditions | Reference |
| A2058 human melanoma cells | Inhibition of cell invasion | IC50 | Not specified, but effective at 10µM | 16-hour incubation | [7] |
Table 2: Cellular Effects of this compound
Signaling Pathways
The primary signaling pathway affected by this compound is the Autotaxin-LPA axis. The following diagram illustrates the mechanism of action of this compound in this pathway.
References
- 1. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the Hydrophobic Pocket of Autotaxin with Virtual Screening of Inhibitors Identifies a Common Aromatic Sulfonamide Structural Motif - PMC [pmc.ncbi.nlm.nih.gov]
S32826 Disodium: A Technical Guide for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, presents a significant challenge in modern medicine, contributing to the failure of numerous organs. The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a critical pathway in the initiation and progression of fibrotic diseases. S32826 disodium, a potent nanomolar inhibitor of autotaxin, offers a valuable pharmacological tool for investigating the role of this pathway in fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in fibrosis research. While direct studies of this compound in fibrosis models are limited due to its poor in vivo stability, this document outlines the strong rationale for its use in cellular models and provides hypothetical experimental frameworks for its investigation.
The Autotaxin-LPA Signaling Axis in Fibrosis
Fibrosis is the result of a dysregulated wound-healing response to chronic tissue injury. A key player in this process is the autotaxin-LPA signaling pathway. Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of lysophosphatidic acid (LPA), a bioactive phospholipid.[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPARs), primarily LPA1, on various cell types.[3][4]
The activation of this pathway has been implicated in the pathogenesis of fibrosis in a multitude of organs, including the lungs, liver, kidneys, and skin.[1][5] In fibrotic conditions, elevated levels of ATX and LPA have been observed.[1][6] This leads to a cascade of pro-fibrotic cellular events:
-
Fibroblast Proliferation and Migration: LPA is a potent chemoattractant for fibroblasts and stimulates their proliferation, leading to an accumulation of these matrix-producing cells at the site of injury.[3][7]
-
Myofibroblast Differentiation: LPA promotes the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and are the primary source of excessive extracellular matrix (ECM) deposition.
-
Epithelial Cell Apoptosis: The ATX-LPA axis can induce the apoptosis of epithelial cells, which is considered an initiating event in the development of pulmonary fibrosis.[1][7]
-
Inflammation: LPA signaling can also contribute to a pro-inflammatory environment that further drives the fibrotic process.[6]
Given its central role in driving these key pathological processes, the ATX-LPA signaling axis represents a highly attractive target for anti-fibrotic therapies.
This compound: A Potent and Selective Autotaxin Inhibitor
This compound, with the chemical name [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent and selective inhibitor of autotaxin.[8][9] It acts by blocking the enzymatic activity of ATX, thereby preventing the conversion of lysophosphatidylcholine (LPC) to LPA.
Quantitative Data: Inhibitory Activity of S32826
| Parameter | Value | Reference |
| IC50 (Autotaxin) | 8.8 nM | [8] |
| Inhibition Profile | Similar inhibition of α, β, and γ isoforms of autotaxin | [8] |
Note: The primary limitation of S32826 for in vivo studies is its poor stability and/or bioavailability.[8]
Signaling Pathway
The following diagram illustrates the central role of the Autotaxin-LPA axis in the progression of fibrosis.
Caption: The Autotaxin-LPA Signaling Pathway in Fibrosis.
Experimental Protocols for Investigating this compound in Fibrosis Research
While in vivo studies with this compound have been hampered by its pharmacokinetic properties, it remains an excellent tool for in vitro investigations into the mechanisms of fibrosis. Below are detailed hypothetical protocols for key experiments.
In Vitro Myofibroblast Differentiation Assay
This protocol details how to assess the effect of this compound on the differentiation of primary human lung fibroblasts into myofibroblasts.
Caption: Workflow for Myofibroblast Differentiation Assay.
Detailed Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Serum Starvation: Once cells reach 80% confluency, they are washed with phosphate-buffered saline (PBS) and cultured in serum-free DMEM for 24 hours to synchronize the cell cycle.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-fibrotic agent such as transforming growth factor-beta 1 (TGF-β1; 10 ng/mL) or LPA (1 µM) for 48 hours.
-
Analysis:
-
Western Blot: Cell lysates are collected and subjected to SDS-PAGE and western blotting to detect the expression of α-SMA and Collagen Type I.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-α-SMA antibody to visualize the formation of stress fibers, a hallmark of myofibroblast differentiation.
-
qPCR: RNA is extracted, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the gene expression of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).
-
Fibroblast Migration Assay (Wound Healing/Scratch Assay)
This protocol describes how to evaluate the impact of this compound on fibroblast migration.
Caption: Workflow for Fibroblast Migration (Wound Healing) Assay.
Detailed Methodology:
-
Monolayer Culture: Human lung fibroblasts are grown to a confluent monolayer in a 6-well plate.
-
Scratch Creation: A sterile p200 pipette tip is used to create a linear "scratch" in the center of the monolayer.
-
Washing: The wells are gently washed with PBS to remove any detached cells.
-
Treatment: Serum-free medium containing a chemoattractant (e.g., 1 µM LPA) with or without various concentrations of this compound is added to the wells.
-
Imaging: The scratch is imaged at 0 hours and again after 24-48 hours using a phase-contrast microscope.
-
Analysis: The area of the scratch is measured at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to quantify cell migration.
Quantitative Data from Preclinical Fibrosis Models with Other Autotaxin Inhibitors
While this compound has not been extensively tested in animal models of fibrosis, other ATX inhibitors have demonstrated efficacy. The data below, from a bleomycin-induced pulmonary fibrosis mouse model, illustrates the potential of targeting this pathway.[10]
| Compound | Dose | Route of Administration | Endpoint | Result | Reference |
| Novel ATX Inhibitor | 30 mg/kg | Oral | Hydroxyproline Content | Markedly decreased to 198.2 µg/g | [10] |
| Novel ATX Inhibitor | 60 mg/kg | Oral | Hydroxyproline Content | Markedly decreased to 151.0 µg/g | [10] |
| Novel ATX Inhibitor | 10 µM (in vitro) | - | Expression of α-SMA, COL1A1, Fibronectin | Significantly inhibited | [10] |
Note: This data is presented to demonstrate the therapeutic potential of ATX inhibition in fibrosis and is not from studies using this compound.
Conclusion and Future Directions
The autotaxin-LPA signaling axis is a well-validated, central driver of the fibrotic cascade. This compound stands out as a potent and selective inhibitor of autotaxin, making it an invaluable research tool for dissecting the intricate cellular and molecular mechanisms of fibrosis in vitro. While its utility in vivo is limited, the insights gained from cellular studies using this compound can significantly inform the development of next-generation ATX inhibitors with improved pharmacokinetic profiles. The continued exploration of the ATX-LPA pathway, aided by tools like this compound, holds immense promise for the development of novel and effective anti-fibrotic therapies. Future research should focus on leveraging the knowledge gained from in vitro studies to design and test new ATX inhibitors in preclinical models of fibrosis, with the ultimate goal of translating these findings into clinical applications for patients suffering from fibrotic diseases.
References
- 1. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 2. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. atsjournals.org [atsjournals.org]
- 5. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (4-(Tetradecanoylamino)benzyl)phosphonic acid | C21H36NO4P | CID 44176227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
The Indirect Modulation of LPA Receptor Signaling by S32826 Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S32826 disodium is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the extracellular space. Contrary to any implication of direct receptor activation, the core function of S32826 is to decrease the production of LPA, thereby indirectly modulating the activity of LPA receptors. This guide provides an in-depth analysis of S32826's mechanism of action, its quantitative inhibitory properties, the experimental protocols used for its characterization, and an overview of the LPA receptor signaling pathways it consequently affects.
Mechanism of Action: Inhibition of Autotaxin
This compound does not activate LPA receptors. Instead, it exerts its biological effects by targeting autotaxin, a lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[1] By inhibiting ATX, S32826 effectively reduces the levels of extracellular LPA available to bind to and activate its cognate G protein-coupled receptors (GPCRs), the LPA receptors (LPAR1-6).
The following diagram illustrates the inhibitory action of S32826 on the production of LPA.
Caption: Mechanism of this compound as an autotaxin inhibitor.
Quantitative Data on Autotaxin Inhibition
The inhibitory potency of this compound against autotaxin has been determined through various in vitro assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Autotaxin | [14C]LPC conversion | 8.8 | Ferry G, et al. (2008)[1] |
| This compound | Autotaxin (isoforms α, β, γ) | Not specified | Similar inhibitory effects | MedchemExpress[2] |
| This compound | LPA release from 3T3-F442A adipocytes | LPA measurement | 90 | MedchemExpress[3] |
Experimental Protocols
Autotaxin Inhibition Assay ([14C]LPC Conversion)
This assay measures the enzymatic activity of autotaxin by quantifying the conversion of radiolabeled lysophosphatidylcholine ([14C]LPC) to radiolabeled lysophosphatidic acid ([14C]LPA).
Materials:
-
Recombinant autotaxin
-
[14C]Lysophosphatidylcholine (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a reaction vessel, combine the recombinant autotaxin and the this compound dilution (or vehicle control).
-
Initiate the enzymatic reaction by adding [14C]LPC to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction using an appropriate method (e.g., addition of an organic solvent).
-
Separate the unreacted [14C]LPC from the product, [14C]LPA, using a suitable technique such as thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantify the amount of [14C]LPA produced by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the autotaxin inhibition assay.
Caption: Experimental workflow for the autotaxin inhibition assay.
Overview of LPA Receptor Signaling Pathways
By reducing the concentration of LPA, this compound indirectly attenuates the signaling cascades initiated by LPA receptor activation. LPA receptors are coupled to various heterotrimeric G proteins, primarily Gαi/o, Gαq/11, Gα12/13, and Gαs.[4][5][6][7] Activation of these pathways leads to a wide range of cellular responses, including cell proliferation, migration, survival, and cytoskeletal changes.
The generalized signaling pathways downstream of LPA receptors are depicted below.
Caption: Generalized LPA receptor signaling pathways.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the autotaxin-LPA axis in various physiological and pathological processes. Its mechanism of action is centered on the inhibition of LPA synthesis, leading to a reduction in the activation of LPA receptors and their downstream signaling pathways. Understanding this indirect modulatory role is crucial for the accurate interpretation of experimental results and for the potential development of therapeutic strategies targeting this pathway.
References
- 1. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S32826 Disodium in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 disodium is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and inflammation. By inhibiting autotaxin, S32826 effectively reduces the levels of extracellular LPA, making it a valuable tool for studying the biological roles of the ATX-LPA signaling axis and a potential therapeutic agent for various diseases.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound. The protocols include a biochemical assay to determine the direct inhibitory effect on autotaxin activity and cell-based assays to assess its efficacy in a cellular context.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound across various assays.
| Assay Type | System | Endpoint Measured | IC50 Value (nM) | Reference |
| Biochemical Assay | Recombinant Human Autotaxin (isoform β) | Inhibition of ATX Activity | 8.8 | [1][2] |
| Cell-Based Assay | 3T3-F442A Adipocytes | Inhibition of LPA Release | 90 | [1] |
| Cell-Based Assay | Human Trabecular Meshwork (HTM) Cells | Inhibition of Dexamethasone-induced increases in autotaxin (ATX) mRNA expression and lysoPLD activity in conditioned media. | 1000 (at 1µM) | [1] |
Experimental Protocols
Biochemical Assay: Autotaxin Inhibitor Screening
This protocol describes a method to determine the in vitro potency of this compound in inhibiting recombinant autotaxin activity. The assay can be performed using either a colorimetric or a more sensitive fluorometric method.
a. Colorimetric Method
This method utilizes a chromogenic substrate, bis-(p-nitrophenyl) phosphate (bis-pNPP), which upon cleavage by autotaxin, releases p-nitrophenol, a yellow product that can be measured spectrophotometrically.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
bis-(p-nitrophenyl) phosphate (bis-pNPP) substrate
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 120 µM CoCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (solvent only).
-
In a 96-well plate, add 150 µL of Assay Buffer to each well.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 10 µL of recombinant human autotaxin to each well.
-
Initiate the reaction by adding 20 µL of the bis-pNPP substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405-415 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
b. Fluorometric Method
This method employs a fluorogenic autotaxin substrate, such as FS-3, which is a lysophosphatidylcholine (LPC) analog conjugated with both a fluorophore and a quencher. Cleavage by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
FS-3 substrate
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485/520 nm)
Procedure:
-
Prepare a stock solution and serial dilutions of this compound in Reaction Buffer.
-
In a 96-well black microplate, add the desired volume of this compound dilutions or vehicle control.
-
Add recombinant human autotaxin to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FS-3 substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a fluorescence plate reader.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration.
-
Calculate the percent inhibition and IC50 value as described for the colorimetric method.
Cell-Based Assay: Inhibition of LPA Release from Adipocytes
This protocol assesses the ability of this compound to inhibit the release of LPA from cultured adipocytes. 3T3-F442A preadipocytes are differentiated into mature adipocytes, which endogenously produce and release LPA.
Materials:
-
3T3-F442A preadipocytes
-
Differentiation Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), insulin, and other adipogenic inducers as required.
-
This compound
-
LPA quantification kit (e.g., ELISA or mass spectrometry-based method)
-
Cell culture plates and reagents
Procedure:
-
Culture 3T3-F442A preadipocytes to confluence in standard growth medium.
-
Induce differentiation by replacing the growth medium with Differentiation Medium. Culture for 7-10 days, replacing the medium every 2-3 days, until mature adipocytes are formed (characterized by the accumulation of lipid droplets).
-
Wash the differentiated adipocytes with serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control in serum-free medium.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the conditioned medium from each well.
-
Quantify the concentration of LPA in the conditioned medium using a suitable LPA assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LPA release and determine the IC50 value.
Cell-Based Assay: Inhibition of Dexamethasone-Induced Responses in Human Trabecular Meshwork (HTM) Cells
This protocol evaluates the effect of this compound on dexamethasone-induced changes in HTM cells, a model relevant to glaucoma. Dexamethasone is known to induce fibrotic responses in HTM cells, which can be modulated by the ATX-LPA pathway.
Materials:
-
Primary Human Trabecular Meshwork (HTM) cells
-
HTM cell growth medium
-
Dexamethasone
-
This compound
-
Reagents for RNA extraction and qPCR (for ATX mRNA expression)
-
Reagents for Western blotting or ELISA (for fibronectin and collagen expression)
-
Conditioned medium for lysoPLD activity assay (can be measured using the biochemical assays described above)
Procedure:
-
Culture HTM cells in appropriate growth medium until they reach 80-90% confluence.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Add dexamethasone (e.g., 100 nM) to the wells (except for the untreated control) to induce fibrotic responses.
-
Incubate the cells for 24-48 hours.
-
For Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription followed by qPCR to quantify the relative mRNA expression of autotaxin (ATX), collagen type I (COL1A1), and other relevant fibrotic markers. Normalize to a housekeeping gene.
-
-
For Protein Expression Analysis:
-
Collect the cell culture supernatant to measure secreted fibronectin and collagen levels by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cellular fibronectin, α-smooth muscle actin (α-SMA), and other markers.
-
-
For LysoPLD Activity:
-
Collect the conditioned medium and measure the lysoPLD activity using the biochemical assay protocols described in section 1.
-
-
Analyze the data to determine the effect of this compound on dexamethasone-induced changes.
Visualizations
Caption: S32826 inhibits the ATX-LPA signaling pathway in HTM cells.
Caption: General workflow for in vitro assays of S32826.
References
Application Notes and Protocols for S32826 Disodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 disodium is a potent and specific inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted lysophospholipase D that plays a crucial role in generating the bioactive lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC).[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis.[3] Consequently, aberrant ATX-LPA signaling has been linked to the progression of cancer, fibrosis, and inflammatory diseases.[1][4] this compound exerts its effects by inhibiting ATX, thereby reducing the production of LPA and mitigating its downstream cellular effects. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its therapeutic potential.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Synonyms | [4-(Tetradecanoylamino)benzyl]phosphonic acid disodium salt hydrate | [5] |
| Molecular Formula | C₂₁H₃₄NNa₂O₄P · xH₂O | [1] |
| Molecular Weight | 441.45 g/mol (anhydrous basis) | [1] |
| Appearance | White powder | [1][2][5] |
| Solubility | ≥10 mg/mL in water | [1][2][5] |
| Storage | Store at -20°C, desiccated | [1][2][5] |
Mechanism of Action
This compound is a highly potent inhibitor of autotaxin, with a reported IC50 of 8.8 nM.[6][7][8] It demonstrates inhibitory activity against various isoforms of autotaxin.[7][8] By blocking the enzymatic activity of ATX, this compound effectively reduces the extracellular production of LPA. LPA exerts its biological functions by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). Activation of these receptors triggers a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK, PI3K/Akt, and Rho/ROCK pathways. These pathways are central to regulating cellular processes that are often dysregulated in diseases like cancer.
A key downstream effector of LPA receptor signaling is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Inhibition of the ATX-LPA axis by this compound is expected to lead to a reduction in FAK phosphorylation and its downstream signaling.
Signaling Pathway Diagram
Caption: The ATX-LPA-FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Stock Solution Preparation
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving 4.41 mg in 1 mL of sterile, nuclease-free water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of water as the highest S32826 concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh medium containing different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at multiple defined locations for each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each concentration. Calculate the percentage of wound closure relative to the initial scratch area.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., TrypLE™ Express).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Western Blot for FAK Phosphorylation
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated FAK relative to the total FAK.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the effects of this compound in cell culture.
Quantitative Data Summary
| Assay | Cell Line | Concentration Range | Key Findings |
| Autotaxin Inhibition | - | IC50: 8.8 nM | Potent inhibition of ATX enzymatic activity.[6][7][8] |
| LPA Release Inhibition | 3T3-F442A adipocytes | IC50: 90 nM | Dose-dependent inhibition of LPA release.[3] |
| mRNA Expression | Human Trabecular Meshwork (HTM) cells | 1 µM | Inhibited Dexamethasone-induced increases in ATX mRNA.[3] |
| Protein Phosphorylation | Human Trabecular Meshwork (HTM) cells | 1 µM | Inhibited Dexamethasone-induced phosphorylation of MLC and cofilin.[3] |
| Cell Viability & Migration | Various cancer cell lines | Dose-dependent | Reduced cell viability and migration.[6] |
| Apoptosis | Various cancer cell lines | Dose-dependent | Increased proportion of apoptotic cells.[6] |
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the ATX-LPA signaling axis in various cellular processes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this potent inhibitor on cell viability, migration, apoptosis, and key signaling events such as FAK phosphorylation. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. The use of this compound in such studies will contribute to a better understanding of the therapeutic potential of targeting the ATX-LPA pathway in various diseases.
References
- 1. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for S32826 Disodium in Human Trabecular Meshwork (HTM) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 disodium is a selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. Prostaglandin analogues are a cornerstone in the management of glaucoma, primarily by enhancing the outflow of aqueous humor to reduce intraocular pressure (IOP).[1][2] The human trabecular meshwork (HTM) is a critical tissue in regulating aqueous humor outflow, and its dysfunction is a key factor in the development of glaucoma.[3] HTM cells express EP4 receptors, which are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This signaling cascade is believed to modulate the cellular processes in the TM that facilitate aqueous humor outflow.
These application notes provide detailed protocols for the use of this compound in primary human trabecular meshwork (HTM) cell cultures. The included methodologies are designed to enable researchers to investigate the effects of this EP4 agonist on key cellular functions relevant to glaucoma, such as cell viability, cytoskeletal organization, and extracellular matrix dynamics.
Mechanism of Action: this compound in HTM Cells
This compound, as a selective EP4 receptor agonist, is expected to initiate a signaling cascade that influences HTM cell physiology, ultimately contributing to increased aqueous humor outflow. The binding of S32826 to the EP4 receptor on HTM cells activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. These targets can include transcription factors that regulate gene expression, as well as proteins involved in modulating cell shape, adhesion, and the organization of the extracellular matrix. This pathway is thought to lead to the relaxation of the trabecular meshwork and an increase in its permeability, thereby enhancing aqueous humor outflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Glaucoma Management: A Pharmacological Perspective [openophthalmologyjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional pharmacological evidence for EP2 and EP4 prostanoid receptors in immortalized human trabecular meshwork and non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for S32826 Disodium in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, contributing to a significant burden of disease across various organs including the lungs, liver, kidneys, and skin. A key signaling pathway implicated in the progression of fibrosis is the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis. Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA, in turn, activates a range of G protein-coupled receptors (LPA receptors 1-6), triggering downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary producers of ECM proteins such as collagen.
S32826 disodium is a potent and selective inhibitor of autotaxin.[1][2][3][4] By blocking the production of LPA, this compound offers a targeted approach to interfere with the pro-fibrotic signaling cascade.[1] These application notes provide detailed protocols for utilizing this compound to study the mechanisms of fibrosis in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the enzymatic activity of autotaxin. This leads to a reduction in the bioavailability of LPA, thereby attenuating the activation of LPA receptors on fibroblasts and other pro-fibrotic cell types. The downstream consequences include decreased fibroblast activation, reduced collagen synthesis and deposition, and diminished expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin.[1]
Figure 1: Mechanism of action of this compound in inhibiting the fibrotic cascade.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ (Autotaxin Inhibition) | 8.8 nM | Purified Autotaxin | [1][2][3][4] |
| IC₅₀ (LPA Release Inhibition) | 90 nM | 3T3-F442A Adipocytes | [1] |
| Effective Concentration | 1 µM | Human Trabecular Meshwork (HTM) Cells | [1] |
Experimental Protocols
Protocol 1: In Vitro TGF-β1-Induced Fibroblast Activation Assay
This protocol describes the use of this compound to inhibit the activation of fibroblasts in response to the pro-fibrotic cytokine TGF-β1.
1. Materials and Reagents:
-
Human lung fibroblasts (e.g., IMR-90)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TGF-β1
-
This compound (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Cell culture plates (6-well or 12-well)
-
Reagents for RNA extraction, qPCR, protein lysis, and Western blotting
-
Antibodies for α-SMA, Collagen I, and a housekeeping protein (e.g., GAPDH)
2. Cell Culture and Treatment:
-
Culture human lung fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the fibroblasts in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours. Include a non-stimulated control group.
3. Endpoint Analysis:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to analyze the mRNA expression of fibrotic markers such as ACTA2 (α-SMA) and COL1A1 (Collagen I).
-
Western Blotting: Lyse the cells and determine the protein concentrations. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against α-SMA and Collagen I.
-
Immunofluorescence: Fix the cells, permeabilize, and stain with an antibody against α-SMA. Counterstain with DAPI for nuclear visualization. Capture images using a fluorescence microscope.
Figure 2: Experimental workflow for the in vitro fibroblast activation assay.
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol is designed to assess the efficacy of this compound in a mouse model of lung fibrosis. Given the reported poor systemic bioavailability of S32826,[1] a local administration route (intratracheal) is recommended.
1. Animals and Housing:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard housing conditions with ad libitum access to food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Induction of Pulmonary Fibrosis:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
On day 0, administer a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in 50 µL of sterile saline via intratracheal instillation. Control animals receive sterile saline only.
3. Administration of this compound:
-
Prepare a solution of this compound in sterile saline.
-
Beginning on a predetermined day post-bleomycin administration (e.g., day 7 for therapeutic intervention), administer this compound (e.g., 1-10 mg/kg) or vehicle control intratracheally every other day until the end of the study (e.g., day 21).
4. Endpoint Analysis (at Day 21):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure total and differential cell counts and cytokine levels.
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Section the lungs and perform Masson's trichrome staining to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and quantify the hydroxyproline content, a major component of collagen, as a biochemical measure of fibrosis.
-
Gene and Protein Expression: Homogenize lung tissue to extract RNA and protein for analysis of fibrotic markers by qPCR and Western blotting, as described in the in vitro protocol.
References
Application Notes and Protocols for S32826 Disodium: An Experimental LPA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 disodium is a potent and specific inhibitor of autotaxin (ATX), a key enzyme responsible for the biosynthesis of lysophosphatidic acid (LPA).[1] LPA is a bioactive signaling phospholipid that exerts pleiotropic effects on various cell types, influencing processes such as cell proliferation, migration, survival, and differentiation.[2] It mediates its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammation, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive overview of the experimental design for utilizing this compound as a tool to investigate the biological roles of LPA and to assess its therapeutic potential. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in their studies.
Mechanism of Action
This compound exerts its inhibitory effect by targeting autotaxin, a lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA in the extracellular space.[2] By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating the activation of LPARs and their downstream signaling cascades. This leads to the modulation of various cellular responses that are dependent on LPA signaling. A critical downstream effector of LPA receptor activation is the focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell migration, adhesion, and survival. Inhibition of the ATX-LPA axis by this compound has been shown to reduce the phosphorylation of FAK at tyrosine 397 (pY397), a key autophosphorylation site essential for its activation.[1]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Autotaxin Inhibition) | 8.8 nM | Recombinant Human Autotaxin | [1] |
| IC50 (LPA Release) | 90 nM | 3T3-F442A adipocytes |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: LPA Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
Application Notes and Protocols: S32826 Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the storage, stability, and experimental use of S32826 disodium, a potent inhibitor of autotaxin. The included protocols offer guidance for in vitro assays to characterize its activity.
Product Information
-
Product Name: this compound
-
Synonyms: [4-(Tetradecanoylamino)benzyl]phosphonic acid disodium salt hydrate
-
CAS Number: 1096770-84-1
-
Molecular Formula: C₂₁H₃₄NNa₂O₄P · xH₂O
-
Molecular Weight: 441.45 g/mol (anhydrous basis)
Mechanism of Action
This compound is a potent inhibitor of autotaxin (ATX), with an IC₅₀ of 8.8 nM.[3][4][5] Autotaxin is a lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a signaling lipid that acts on various G protein-coupled receptors (LPARs) to mediate a range of cellular processes, including cell proliferation, migration, and survival. By inhibiting ATX, this compound effectively reduces the production of extracellular LPA, thereby modulating these signaling pathways. S32826 shows similar inhibitory effects on various autotaxin isoforms (α, β, and γ).[3]
Signaling Pathway of Autotaxin and LPA
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. Below are the recommended storage conditions for both the solid compound and stock solutions.
Solid Compound
| Condition | Temperature | Duration | Notes |
| Short-term Storage | 0 - 4 °C | Days to weeks | Keep dry and protected from light.[6] |
| Long-term Storage | -20 °C | Months to years | Keep desiccated and protected from light.[1][2][6] |
The product is shipped at ambient temperature and is stable for several weeks during ordinary shipping.[6]
Stock Solutions
It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them as indicated below to avoid repeated freeze-thaw cycles.
| Storage Temperature | Duration | Notes |
| -20 °C | 1 month | Protect from light and store under nitrogen.[3] |
| -80 °C | 6 months | Protect from light and store under nitrogen.[3] |
Solution Preparation
This compound exhibits solubility in aqueous and organic solvents.
| Solvent | Concentration | Notes |
| Water | ≥10 mg/mL | |
| DMSO | 10 mg/mL | Clear with warming.[1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening.
-
To a vial containing 5 mg of this compound (MW: 441.45), add 1.132 mL of DMSO.
-
Vortex and gently warm the solution if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store as recommended in section 3.2.
Experimental Protocols
This compound is a valuable tool for studying the role of the ATX-LPA signaling axis in various biological processes. Below are representative protocols for its use in biochemical and cell-based assays.
Biochemical Autotaxin Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant autotaxin using a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
ATX substrate (e.g., lysophosphatidylcholine (LPC) for choline release assay, or a synthetic substrate like bis-(p-nitrophenyl) phosphate (BNPP))
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Plate reader
Experimental Workflow:
Protocol Steps:
-
Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Enzyme and inhibitor addition: To the wells of a 96-well plate, add the S32826 dilutions. Include controls for 100% enzyme activity (vehicle control) and background (no enzyme). Add the diluted ATX enzyme to all wells except the background controls.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction initiation: Initiate the enzymatic reaction by adding the ATX substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.
-
Signal detection: Stop the reaction (if necessary, depending on the assay format) and measure the signal (e.g., absorbance at 405-415 nm for BNPP) using a plate reader.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Migration (Boyden Chamber) Assay
This protocol provides a framework for assessing the effect of this compound on the migration of cells that are responsive to LPA.
Materials:
-
Cell line of interest (e.g., A2058 melanoma cells, breast cancer cells)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Cell culture medium (serum-free and serum-containing)
-
Chemoattractant (e.g., LPA or LPC to be converted by endogenous ATX)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
Protocol Steps:
-
Cell preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add medium containing the chemoattractant (e.g., LPA). For negative controls, add serum-free medium.
-
-
Cell seeding and treatment:
-
Harvest the starved cells and resuspend them in serum-free medium.
-
Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
Seed the treated cells into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (e.g., 4-24 hours, depending on the cell type).
-
Removal of non-migrated cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the pores.
-
Fixation and staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by placing the insert in a crystal violet solution for 10-15 minutes.
-
Gently wash the insert in water to remove excess stain.
-
-
Quantification:
-
Allow the membrane to dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
Calculate the average number of migrated cells per field and compare the results from S32826-treated groups to the vehicle control.
-
Safety Information
-
Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat when handling this compound.[1][2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
These application notes are for research use only and are not intended for diagnostic or therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Autotaxin Inhibitors [mdpi.com]
Application Notes and Protocols for S32826 Disodium in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 disodium is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4][5] LPA is a bioactive lipid that plays a crucial role in a wide range of cellular processes, including cell migration, proliferation, and survival, by signaling through G protein-coupled LPA receptors.[2][6][7] The autotaxin-LPA signaling axis is implicated in various pathological conditions, including cancer metastasis, inflammation, and fibrosis.[2][3][5] By inhibiting autotaxin, this compound effectively reduces the production of LPA, thereby attenuating its downstream effects on cell motility. This makes this compound a valuable pharmacological tool for studying the role of the autotaxin-LPA pathway in chemotaxis and for evaluating its therapeutic potential as an inhibitor of cell migration.[4]
These application notes provide a comprehensive overview of the use of this compound in chemotaxis assays, including detailed protocols, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflow.
Data Presentation
The inhibitory activity of this compound against autotaxin is a critical parameter for its application in chemotaxis assays. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Autotaxin Inhibition) | 8.8 nM | Recombinant human autotaxin | [1][2][3][5] |
| IC50 (LPA Release Inhibition) | 90 nM | 3T3-F442A adipocytes | [3] |
Note: The optimal concentration of this compound for a specific chemotaxis assay will depend on the cell type, assay conditions, and the expression level of autotaxin. It is recommended to perform a dose-response experiment to determine the effective concentration range for your system.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the autotaxin-LPA signaling pathway, which ultimately regulates cell migration.
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a standard chemotaxis assay using a Boyden chamber (also known as a transwell assay), adapted for the evaluation of this compound. This method is widely used to assess the migratory response of cells to a chemoattractant.
Protocol: Boyden Chamber/Transwell Chemotaxis Assay
1. Materials and Reagents:
-
Cells: A cell line of interest that expresses autotaxin and LPA receptors (e.g., various cancer cell lines, endothelial cells, or fibroblasts).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., sterile water or DMSO) and dilute to working concentrations in serum-free medium.
-
Chemoattractant: A known chemoattractant for the chosen cell line (e.g., LPA, growth factors like VEGF, or serum).
-
Culture Medium: Appropriate complete growth medium and serum-free medium for the cell line.
-
Transwell Inserts: Polycarbonate membrane inserts with a pore size suitable for the cell type (e.g., 8 µm for most cancer cells).
-
24-well plates: To house the transwell inserts.
-
Calcein-AM or Crystal Violet: For quantifying migrated cells.
-
Fluorescence plate reader or microscope.
-
Standard cell culture equipment.
2. Experimental Procedure:
a. Cell Preparation:
-
Culture cells to 70-80% confluency in their complete growth medium.
-
The day before the assay, harvest the cells and resuspend them in serum-free medium.
-
Incubate the cells overnight in serum-free medium to starve them and reduce background migration.
b. Assay Setup:
-
On the day of the experiment, harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in serum-free medium.
-
Pre-incubate the cell suspension with the desired concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
-
In a 24-well plate, add 600 µL of serum-free medium containing the chemoattractant to the lower chambers. For negative controls, add serum-free medium without the chemoattractant.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-incubated cell suspension (containing S32826 or vehicle) to the upper chamber of each insert.
c. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours). The incubation time should be optimized to allow for measurable migration in the positive control group without saturation.
d. Quantification of Migrated Cells:
-
Method 1: Calcein-AM Staining (for live cells)
-
After incubation, carefully remove the transwell inserts.
-
Gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Prepare a Calcein-AM staining solution in PBS.
-
Transfer the inserts to a new 24-well plate containing the Calcein-AM solution and incubate for 30-60 minutes at 37°C.
-
Read the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
-
Method 2: Crystal Violet Staining (for fixed cells)
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10-15 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to dry completely.
-
Elute the stain by placing the inserts in a new 24-well plate containing a destaining solution (e.g., 10% acetic acid).
-
Read the absorbance of the eluted stain at ~570 nm using a plate reader. Alternatively, migrated cells can be counted under a microscope before the elution step.
-
3. Controls:
-
Negative Control: Cells in the upper chamber and serum-free medium without chemoattractant in the lower chamber (to measure random migration).
-
Positive Control: Cells in the upper chamber and medium with chemoattractant in the lower chamber (to measure maximal chemotaxis).
-
Vehicle Control: Cells pre-incubated with the vehicle solvent for this compound to control for any effects of the solvent on cell migration.
4. Data Analysis:
-
Subtract the background fluorescence/absorbance from the negative control wells.
-
Express the migration data as a percentage of the positive control (set to 100%).
-
Plot the percentage of migration against the concentration of this compound to generate a dose-response curve and determine the IC50 for chemotaxis inhibition.
Experimental Workflow Diagram
The following diagram outlines the key steps of the Boyden chamber chemotaxis assay.
Caption: Workflow for a Boyden chamber chemotaxis assay with an inhibitor.
Conclusion
This compound is a powerful tool for investigating the role of the autotaxin-LPA signaling axis in cell migration and chemotaxis. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust experiments to evaluate the inhibitory effects of this compound on chemotaxis in various biological systems. Careful optimization of experimental conditions, particularly the inhibitor concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Autotaxin through lysophosphatidic acid stimulates polarization, motility, and transendothelial migration of naïve T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin signaling via lysophosphatidic acid receptors contributes to vascular endothelial growth factor-induced endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S32826 Disodium Concentration In Vitro
Welcome to the technical support center for S32826, a potent inhibitor of autotaxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using S32826 disodium salt in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is S32826 and what is its mechanism of action?
A1: S32826 is a potent small molecule inhibitor of autotaxin (ATX), with an IC50 of 8.8 nM.[1] Autotaxin is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[2] LPA is a signaling lipid that binds to G protein-coupled receptors to mediate a variety of cellular processes. By inhibiting autotaxin, S32826 blocks the production of LPA, thereby modulating these signaling pathways.
Q2: What is the recommended starting concentration range for S32826 in cell-based assays?
A2: The effective concentration of S32826 can vary depending on the cell type and experimental conditions. A common starting range for in vitro experiments is 0.001 to 10 µM.[1] For example, in 3T3-F442A adipocytes, S32826 dose-dependently inhibits the release of LPA with an IC50 of 90 nM and achieves maximal inhibition at 500 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What is the solubility of this compound salt?
A3: The disodium salt of S32826 is soluble in water at a concentration of 0.5 mg/mL. One supplier indicates a solubility of ≥10 mg/mL in H2O.[3] It is important to note that the solubility in complex cell culture media containing salts and proteins may be different.
Q4: How should I prepare a stock solution of this compound salt?
A4: To prepare a stock solution, dissolve the this compound salt powder in sterile, nuclease-free water. For example, to make a 10 mM stock solution from a product with a molecular weight of 477.48 g/mol (dihydrate), you would dissolve 4.77 mg in 1 mL of water. Gently vortex to ensure the compound is fully dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q5: Is S32826 expected to be cytotoxic?
A5: While direct cytotoxicity data for S32826 is not extensively reported, other autotaxin inhibitors have been shown to be non-cytotoxic.[4][5] However, it is always good practice to assess the cytotoxicity of any new compound in your specific cell line using assays such as MTT or LDH release, especially at higher concentrations or with prolonged incubation times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of S32826 in cell culture medium. | The concentration of S32826 may exceed its solubility limit in the complex cell culture medium. The disodium salt's solubility can be affected by the pH and ionic strength of the medium. | Prepare a higher concentration stock solution in water and add a smaller volume to your culture medium. Ensure the final concentration of the vehicle (e.g., water) is not detrimental to the cells. Pre-warm the cell culture medium to 37°C before adding the S32826 stock solution. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Inconsistent or no inhibitory effect observed. | The concentration of S32826 may be too low for the specific cell type or assay conditions. The compound may have degraded due to improper storage. The autotaxin activity in your cell system may be very high, requiring a higher concentration of the inhibitor. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Ensure the S32826 stock solution has been stored correctly at -20°C and protected from light. Quantify the level of autotaxin expression or activity in your cell model to better tailor the inhibitor concentration. |
| High background signal in the assay. | The cell culture medium, particularly serum, may contain high levels of endogenous LPA, masking the effect of S32826. | Use serum-free or low-serum medium for the duration of the experiment if your cell line can tolerate it. Alternatively, use charcoal-stripped serum to remove lipids, including LPA. |
| Observed cytotoxicity at expected effective concentrations. | The specific cell line may be particularly sensitive to S32826 or the vehicle used to dissolve it. The prolonged incubation time with the inhibitor may be detrimental to cell health. | Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range for your specific cells. Reduce the incubation time with S32826 if possible, while still allowing for sufficient inhibition of autotaxin. |
Quantitative Data Summary
The following table summarizes the key quantitative data for S32826 based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Autotaxin Inhibition) | 8.8 nM | Purified autotaxin isoforms (α, β, γ) | [1] |
| IC50 (LPA Release Inhibition) | 90 nM | 3T3-F442A adipocytes | [1] |
| Maximal Inhibition (LPA Release) | 80% at 500 nM | 3T3-F442A adipocytes | [1] |
| Effective Concentration | 1 µM | HTM cells (inhibition of Dexamethasone-induced effects) | [1] |
| Solubility in Water | 0.5 mg/mL | N/A | |
| Solubility in Water | ≥10 mg/mL | N/A | [3] |
| Molecular Weight | 477.48 g/mol (dihydrate) | N/A |
Experimental Protocols
Protocol 1: Determination of Optimal S32826 Concentration using a Dose-Response Experiment
This protocol outlines a general workflow to determine the optimal, non-toxic concentration of S32826 for inhibiting LPA production in a cell-based assay.
Materials:
-
This compound salt
-
Sterile, nuclease-free water
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium (if applicable)
-
96-well cell culture plates
-
LPA ELISA kit or other method for quantifying LPA
-
Cytotoxicity assay kit (e.g., MTT, LDH)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C and 5% CO2.
-
S32826 Stock Solution Preparation: Prepare a 10 mM stock solution of S32826 in sterile water. Further dilute this stock solution in cell culture medium to create a series of working solutions (e.g., from 100 µM to 10 nM).
-
Treatment: Remove the growth medium from the cells and replace it with medium containing various concentrations of S32826. Include a vehicle-only control (medium with the same amount of water used to dilute the highest concentration of S32826).
-
Incubation: Incubate the cells for a predetermined time, based on the kinetics of LPA production in your system (e.g., 24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for LPA measurement.
-
LPA Quantification: Measure the concentration of LPA in the collected supernatants using an ELISA kit or other suitable method, following the manufacturer's instructions.
-
Cytotoxicity Assessment: In a parallel plate, treat the cells with the same concentrations of S32826 and for the same duration. Assess cell viability using an MTT or LDH assay to identify any cytotoxic effects.
-
Data Analysis: Plot the LPA concentration as a function of the S32826 concentration. Determine the IC50 value, which is the concentration of S32826 that causes 50% inhibition of LPA production. Select a concentration for future experiments that provides significant inhibition without causing cytotoxicity.
Visualizations
Signaling Pathway
Caption: Mechanism of action of S32826 in the autotaxin-LPA signaling pathway.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of S32826 in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound salt hydrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S32826 Disodium Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S32826 disodium, a potent autotaxin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of autotaxin (ATX), with an IC50 of 8.8 nM.[1][2][3] Autotaxin is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a signaling molecule that binds to G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[4][5][6] By inhibiting autotaxin, this compound effectively reduces the production of LPA, thereby blocking its downstream signaling pathways.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid, dry, and in the dark. Recommended storage is at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in ethanol.[2] For cell culture experiments, it is often formulated in DMSO.[2]
Q4: Does this compound inhibit all isoforms of autotaxin?
Yes, this compound demonstrates similar inhibitory effects on various autotaxin isoforms, including α, β, and γ.[1]
Troubleshooting Guide
Problem 1: Inconsistent or lower than expected inhibition of autotaxin activity in my in vitro assay.
-
Potential Cause 1: Reagent Quality and Preparation. The purity and handling of this compound are critical. Ensure the compound has been stored correctly and protected from light. When preparing stock solutions, use high-purity solvents.
-
Troubleshooting Step 1: Verify the integrity of your this compound stock. If possible, confirm its concentration and purity using an appropriate analytical method. Prepare fresh stock solutions for each experiment.
-
Potential Cause 2: Assay Conditions. The concentration of the substrate (LPC) and the enzyme (autotaxin) can influence the apparent IC50 of the inhibitor.
-
Troubleshooting Step 2: Optimize your assay conditions. Ensure the LPC concentration is not excessively high, as this can lead to competitive displacement of the inhibitor. Titrate the autotaxin concentration to ensure the assay is in the linear range.
-
Potential Cause 3: Presence of interfering substances. Components in your assay buffer or cell culture media may interfere with the inhibitor's activity.
-
Troubleshooting Step 3: Review your assay buffer composition. High concentrations of proteins or detergents could potentially sequester the inhibitor. If using serum in your cell-based assays, be aware that it contains endogenous LPA and LPC, which can affect the results. Consider using serum-free media or charcoal-stripped serum.
Problem 2: Poor bioavailability and stability in in vivo experiments.
-
Potential Cause: Intrinsic properties of this compound. this compound is known to have poor in vivo stability and/or bioavailability.[7]
-
Troubleshooting Step: The formulation of this compound for in vivo administration is critical. Due to its poor water solubility, consider using formulation strategies such as:
-
Lipid-based formulations: These can enhance the solubility and absorption of hydrophobic compounds.[8][9][10]
-
Nanosuspensions: Reducing the particle size of the drug can increase its dissolution rate and bioavailability.[10]
-
Solid dispersions: Dispersing the drug in a carrier matrix can improve its solubility.[10] It is recommended to consult formulation experts to develop a suitable delivery system for your specific animal model and route of administration.
-
Problem 3: Unexpected off-target effects observed in cellular assays.
-
Potential Cause: Non-specific binding or inhibition. While this compound is a potent autotaxin inhibitor, high concentrations may lead to off-target effects.
-
Troubleshooting Step:
-
Dose-response analysis: Perform a careful dose-response analysis to determine the optimal concentration range for autotaxin inhibition without inducing non-specific effects.
-
Control experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or testing the effect of this compound in a cell line that does not express autotaxin.
-
Literature review: Although specific off-target effects for this compound are not extensively documented in the provided search results, it is always advisable to conduct a thorough literature search for any newly reported off-target activities before interpreting unexpected results.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Autotaxin Inhibition IC50 | 8.8 nM | Biochemical Assay | [1][2][3] |
| Inhibition of LPA release IC50 | 90 nM | 3T3-F442A adipocytes | [1] |
| Maximal inhibition of LPA release | 80% at 500 nM | 3T3-F442A adipocytes | [1] |
Experimental Protocols
Protocol 1: In Vitro Autotaxin Activity Assay (Adapted from general lysophospholipase D assays)
This protocol provides a general framework for measuring the inhibitory effect of this compound on autotaxin activity.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing appropriate salts like NaCl, KCl, CaCl2, and MgCl2)
-
Detection reagents for choline or phosphate (depending on the assay format)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should bracket the expected IC50 value (e.g., from 1 nM to 1 µM). Also, prepare a vehicle control (e.g., DMSO or ethanol) at the same final concentration as in the inhibitor wells.
-
Enzyme and Substrate Preparation: Dilute the recombinant autotaxin and LPC in the assay buffer to their final desired concentrations. The optimal concentrations should be determined empirically.
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the this compound dilutions or the vehicle control.
-
Add the diluted autotaxin enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the LPC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction (if necessary): Depending on the detection method, the reaction may need to be stopped (e.g., by adding a stop solution).
-
Detection: Add the detection reagents and measure the signal (e.g., absorbance or fluorescence) using a plate reader. The signal will be proportional to the amount of product formed (choline or phosphate).
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for determining the IC50 of this compound in an in vitro autotaxin activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 7. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
S32826 Technical Support Center: Investigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the potential off-target effects of S32826, a potent autotaxin (ATX) inhibitor. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of S32826?
A1: S32826 is a potent and selective inhibitor of autotaxin (ATX), with an IC50 of 8.8 nM.[1] It effectively inhibits all three isoforms of ATX (α, β, and γ). The primary on-target effect is the inhibition of the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1]
Q2: What are the known off-target effects of S32826?
A2: While generally selective, S32826 has been reported to have off-target activity against the kinase Src and the phosphatase PTP1B (Protein Tyrosine Phosphatase 1B) at higher concentrations.
Q3: My cells are showing unexpected phenotypes that don't seem to be related to ATX, Src, or PTP1B inhibition. What could be the cause?
A3: Unexpected cellular phenotypes can arise from several factors. It is possible that S32826 has additional, uncharacterized off-targets. Consider performing a broad kinase panel screening or a proteomics-based approach to identify other potential binding partners. Also, ensure the observed effect is not due to experimental artifacts by including appropriate controls.
Q4: I am observing variability in my IC50 values for S32826 in different experimental setups. Why is this happening?
A4: IC50 values can be influenced by several factors, including the concentration of ATP in kinase assays, the specific substrate used, enzyme concentration, and the buffer conditions. For consistent and comparable results, it is crucial to standardize these parameters across experiments.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Src Kinase Activity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| ATP Concentration Too High | High ATP concentrations in the assay can compete with ATP-competitive inhibitors like S32826, leading to an underestimation of its potency. Determine the Km of ATP for Src and use an ATP concentration at or below the Km. |
| Incorrect Enzyme or Substrate Concentration | Ensure the concentrations of Src kinase and the substrate peptide are optimized for a linear reaction rate within the assay time frame. |
| Reagent Instability | Prepare fresh solutions of S32826, ATP, and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Format | Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values. Ensure consistency in the assay method used for comparison. |
Issue 2: Difficulty in Detecting PTP1B Inhibition
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Confirm the activity of the PTP1B enzyme using a known potent inhibitor as a positive control. Ensure the presence of a reducing agent like DTT in the assay buffer to maintain the catalytic cysteine in a reduced state. |
| Substrate Specificity | The choice of substrate can significantly impact the assay sensitivity. Use a validated and specific substrate for PTP1B, such as a phosphopeptide derived from a known PTP1B substrate. |
| Inhibitor Precipitation | S32826 has limited aqueous solubility. Visually inspect the assay wells for any signs of precipitation. If necessary, adjust the buffer composition or add a small amount of a solubilizing agent like DMSO, ensuring the final concentration does not affect enzyme activity. |
| Incorrect pH | PTP1B activity is pH-dependent. Ensure the assay buffer pH is optimal for PTP1B activity (typically between pH 6.0 and 7.5). |
Quantitative Data Summary
Table 1: S32826 Inhibitory Activity
| Target | IC50 | Reference |
| Autotaxin (ATX) | 8.8 nM | [1] |
| Src Kinase | 6 µM | [Cayman Chemical] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 15 µM | [Cayman Chemical] |
Experimental Protocols
Protocol 1: In Vitro Src Kinase Assay
This protocol is adapted for a 96-well plate format using a fluorescence-based readout.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate
-
S32826
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of S32826 in kinase assay buffer.
-
Add 5 µL of the S32826 dilutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 5 µL of Src kinase diluted in kinase assay buffer to all wells except the negative control.
-
Add 10 µL of a mixture of the Src substrate and ATP (at a final concentration at or near the Km for ATP) in kinase assay buffer to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP levels using a commercial ADP-Glo™ assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the S32826 concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: In Vitro PTP1B Phosphatase Assay
This protocol is for a 96-well plate format using a colorimetric readout with p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
Recombinant active PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
S32826
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop solution (e.g., 1 M NaOH)
-
Clear, flat-bottom 96-well plates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of S32826 in phosphatase assay buffer.
-
Add 10 µL of the S32826 dilutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 40 µL of PTP1B diluted in phosphatase assay buffer to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each S32826 concentration and determine the IC50 value.
Visualizations
Caption: S32826 on- and off-target signaling pathways.
Caption: Workflow for investigating unexpected cellular phenotypes.
References
Technical Support Center: Optimizing S32826 Disodium Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental efficacy of S32826 disodium, a potent autotaxin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of autotaxin (ATX). Autotaxin is a secreted enzyme that functions as a lysophospholipase D (lysoPLD), catalyzing the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6) to regulate critical cellular processes like proliferation, migration, and survival.[1][2] By inhibiting ATX, this compound effectively blocks the production of extracellular LPA, thereby attenuating its downstream signaling.
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary target of this compound is the autotaxin-LPA signaling axis. By reducing the bioavailability of LPA, S32826 indirectly inhibits the activation of all LPA receptors (LPARs). These receptors couple to various G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs) to initiate downstream cascades involving key effectors such as RhoA, Phospholipase C (PLC), PI3K/Akt, and Ras/MAPK.[3]
S32826 Mechanism of Action
Figure 1. S32826 inhibits Autotaxin, blocking LPA production and downstream signaling.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in water (≥10 mg/mL). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or an appropriate buffer. Store the powder and stock solutions at -20°C, protected from light. For long-term storage of stock solutions in solvent, -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What is a good starting concentration for my cell culture experiments?
A4: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. Based on its known potency and data from similar autotaxin inhibitors, a good starting point for cell-based assays is the 100 nM to 1 µM range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific model system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant autotaxin inhibitors to guide experimental design.
Table 1: Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Enzymatic Assay | Recombinant Autotaxin β | 8.8 nM | [4] |
| Cell-Based Assay | LPA Release from Adipocytes | 90 nM |[4] |
Table 2: Recommended Starting Concentrations for Autotaxin Inhibitors in Cell Culture
| Compound | Cell Line(s) | Effective Concentration | Application | Reference |
|---|---|---|---|---|
| This compound | 3T3-F442A Adipocytes | 500 nM (maximal inhibition) | LPA Release | |
| PF-8380 | GL261, U87-MG (Glioblastoma) | 1 µM | Migration, Invasion, Radiosensitization | [5][6] |
| HA130 | T Cells | 1 µM | FAK/Src Activation | [7] |
| GLPG1690 (Ziritaxestat) | Hs578Bst (Breast Fibroblasts) | 100 nM | Myofibroblast Activation | |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
Troubleshooting Workflow
Figure 2. A decision tree for troubleshooting low efficacy of this compound.
Problem: Low or no biological effect is observed.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Explanation: The effective concentration can vary significantly between cell lines. The IC50 from an enzymatic assay (8.8 nM) may not directly translate to a cell-based assay, where factors like cell permeability and protein binding play a role.
-
Solution: Perform a dose-response curve, testing a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the EC50 for your specific assay and cell line. Consider increasing the incubation time to allow for sufficient target engagement.
-
-
Possible Cause 2: Interference from LPA in Serum.
-
Explanation: Fetal Bovine Serum (FBS) and other sera are major sources of LPA. The high concentration of pre-existing LPA can mask the inhibitory effect of S32826 on newly synthesized LPA, leading to continued LPAR signaling.
-
Solution:
-
Serum Starvation: Serum-starve your cells for 4-24 hours before adding S32826 and the experimental stimulus.
-
Use Low-Serum or Serum-Free Media: If your cell line can tolerate it, perform the experiment in media with reduced serum (e.g., 0.1-1% FBS) or in serum-free media.
-
Use Charcoal-Stripped Serum: Charcoal stripping removes lipids and other small molecules, including LPA, from the serum.
-
-
-
Possible Cause 3: Cell Line Expresses Low Levels of LPA Receptors (LPARs).
-
Explanation: The biological effect of inhibiting LPA production is dependent on the cells' ability to respond to LPA. If the cell line used expresses very low levels of the relevant LPARs (e.g., LPAR1 for migration in many cancer cells), the effect of S32826 will be minimal. LPAR expression profiles vary widely across different cancer cell lines.[4][8][9]
-
Solution:
-
Verify Receptor Expression: Check the expression of LPAR1, LPAR2, and LPAR3 in your cell line using qPCR or Western blot.
-
Literature Review: Consult the literature to confirm that your cell line is responsive to LPA and expresses the necessary receptors for your biological question.
-
Select an Appropriate Cell Line: If necessary, switch to a cell line known to have robust LPA signaling and high LPAR expression (e.g., MDA-MB-231 breast cancer cells for migration studies).
-
-
Problem: Cell toxicity or unexpected off-target effects are observed.
-
Possible Cause: Inhibitor concentration is too high.
-
Explanation: While S32826 is selective, very high concentrations (>10 µM) can lead to off-target effects and cytotoxicity, which may confound experimental results.
-
Solution:
-
Perform a Cytotoxicity Assay: Use an assay like MTT or a live/dead stain to determine the maximum non-toxic concentration of S32826 for your cell line.
-
Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration that gives a robust and significant biological effect to minimize the risk of off-target activity.
-
-
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to assess the efficacy of this compound.
General Experimental Workflow
Figure 3. A generalized workflow for cell-based assays using this compound.
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of S32826 on the ability of a confluent cell monolayer to migrate and close a "wound".
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 6-well plate and grow to ~95-100% confluency.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum (0.1% FBS) medium and incubate for 12-24 hours.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.
-
Treatment: Add serum-free medium containing different concentrations of S32826 (e.g., 0, 100 nM, 500 nM, 1 µM) or a vehicle control. Pre-incubate for 1-2 hours.
-
Stimulation: Add your stimulus (e.g., 10 µM LPC) to the appropriate wells.
-
Imaging: Immediately acquire an image of the wound at 0 hours using a phase-contrast microscope. Place the plate back in the incubator.
-
Time-Course Imaging: Acquire images of the same fields at subsequent time points (e.g., 8, 16, 24 hours).
-
Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Western Blot for Downstream Signaling (p-Akt)
This protocol allows for the detection of changes in the phosphorylation status of key downstream signaling proteins like Akt.
-
Cell Seeding and Starvation: Seed cells in a 6-well plate to reach ~80% confluency. Serum-starve overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of S32826 or vehicle control in serum-free media for 1-2 hours.
-
Stimulation: Stimulate the cells with LPA (e.g., 1 µM) for a short duration (e.g., 5, 15, 30 minutes). An unstimulated control should be included.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Collection: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.
References
- 1. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 3. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 4. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - ProQuest [proquest.com]
- 5. Optimization of a pipemidic acid autotaxin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
challenges with S32826 disodium long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with long-term studies of S32826 disodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme autotaxin (ATX), with an IC50 of 8.8 nM.[1][2][3] Autotaxin is a key enzyme responsible for the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1][4] LPA is a signaling lipid that interacts with at least six G-protein coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, survival, and migration.[5][6] By inhibiting autotaxin, S32826 effectively reduces the production of extracellular LPA, thereby modulating these signaling pathways.[6]
Q2: What are the primary challenges encountered in long-term in vivo studies with S32826?
The most significant challenge for long-term in vivo studies with S32826 is its poor in vivo stability and/or bioavailability.[1] This has been a limiting factor for its use in animal models.[1] While effective in cellular models, its properties make it difficult to maintain therapeutic concentrations in living organisms over extended periods.
Q3: How should this compound be stored to ensure its stability for long-term experiments?
For long-term storage (months to years), this compound powder should be kept at -20°C, dry, and protected from light. For short-term storage (days to weeks), it can be stored at 0-4°C.[6] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[2] It is crucial to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[2]
Q4: Are there any known off-target effects or toxicity concerns for long-term use?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with S32826, particularly those planned for longer durations.
Issue 1: Poor in vivo efficacy or inconsistent results in animal models.
Potential Cause: This is likely due to the documented poor in vivo stability and/or bioavailability of S32826.[1] The compound may be rapidly metabolized or cleared from circulation, preventing it from reaching and maintaining effective concentrations at the target site.
Troubleshooting Strategies:
-
Formulation Optimization: For preclinical studies, consider formulation strategies to enhance bioavailability. This could include the use of:
-
Co-solvents: To improve solubility.
-
Lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS): These can enhance the absorption of hydrophobic drugs.[8][9]
-
Nanoparticle carriers: Encapsulating S32826 in nanoparticles can protect it from premature degradation and improve its pharmacokinetic profile.[3][8]
-
-
Alternative Administration Routes: While oral, intraperitoneal, subcutaneous, and intravenous routes have shown poor stability, consider localized delivery methods if your experimental model allows. For instance, topical application has been shown to be effective in decreasing intraocular pressure in rabbits.[2]
-
Prodrug Approach: Although this would require chemical modification, a prodrug of S32826 could be designed to improve its pharmacokinetic properties. Phosphate prodrugs, for example, can enhance the bioavailability of compounds with low hydrophilicity.[10]
Issue 2: Variability in results between experimental batches.
Potential Cause: Inconsistent compound activity can be due to degradation during storage or handling. S32826 is hygroscopic and sensitive to light.
Troubleshooting Strategies:
-
Strict Storage Protocol: Adhere strictly to the recommended storage conditions (dry, dark, and at the correct temperature).[6][11]
-
Proper Handling: When preparing stock solutions, allow the vial to come to room temperature before opening to minimize condensation. Use of an inert gas like nitrogen can help protect reconstituted solutions from oxidation.[2]
-
Freshly Prepared Solutions: For sensitive long-term experiments, prepare fresh solutions from the powdered compound rather than using previously frozen stocks.
-
Quality Control: If variability persists, consider performing a quality control check on your compound stock, for example, by HPLC, to confirm its purity and integrity.
Quantitative Data Summary
Due to the limited availability of S32826 in long-term in vivo studies, extensive quantitative data on its long-term stability and pharmacokinetics in animal models is not well-documented in publicly available literature. The following table summarizes its key in vitro and physicochemical properties.
| Parameter | Value | Reference |
| Target | Autotaxin (ATX) | [1] |
| IC50 | 8.8 nM | [1][2][3] |
| Form | White powder | [11] |
| Solubility | 0.5 mg/mL in water | [11] |
| Soluble in ethanol | [6] | |
| Storage (Powder) | -20°C (long-term) | [6] |
| Storage (Solution) | -80°C for up to 6 months | [2] |
| In Vivo Bioavailability | Poor | [1] |
Visualizations
Signaling Pathway
References
- 1. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 7. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: S32826 Disodium and Tetradecyl Phosphonate in the Autotaxin-LPA Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular efficacy of two compounds, S32826 disodium and Tetradecyl Phosphonate, which are both modulators of the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling pathway. This pathway is a critical regulator of numerous physiological and pathological processes, making it a key target for therapeutic intervention.
Introduction to the Targets: Autotaxin and LPA Receptors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA)[1]. LPA, a bioactive phospholipid, exerts its effects by binding to a family of G protein-coupled receptors (LPA1-6), initiating a cascade of downstream signaling events that influence cell proliferation, survival, migration, and differentiation[2][3]. Dysregulation of the ATX-LPA axis has been implicated in various diseases, including cancer, fibrosis, and inflammation.
Compound Profiles: Mechanism of Action
This compound is a potent and specific inhibitor of autotaxin[4]. By directly inhibiting the enzymatic activity of ATX, this compound effectively blocks the synthesis of LPA from its precursor, lysophosphatidylcholine (LPC)[1][5].
Tetradecyl Phosphonate exhibits a dual mechanism of action. It functions as a pan-antagonist of LPA receptors, specifically LPA1, LPA2, and LPA3, thereby blocking the downstream signaling effects of LPA[2][6][7]. Additionally, it has been shown to partially inhibit the activity of autotaxin[2][3].
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and Tetradecyl Phosphonate from in vitro studies.
| Compound | Target | Assay | IC50 | Reference |
| This compound | Autotaxin (ATX) | Inhibition of ATX activity | 8.8 nM | [4] |
| 3T3-F442A adipocytes | Inhibition of LPA release | 90 nM | [4] | |
| Tetradecyl Phosphonate | Autotaxin (ATX) | Partial inhibition of ATX activity | ~3 µM | [2][3] |
Table 1: Comparative Inhibitory Activity against Autotaxin
| Compound | Target | Assay | IC50 | Reference |
| Tetradecyl Phosphonate | LPA1 Receptor | Inhibition of LPA-induced calcium mobilization | 10 µM | [2][6] |
| LPA2 Receptor | Inhibition of LPA-induced calcium mobilization | 5.5 µM | [2] | |
| LPA3 Receptor | Inhibition of LPA-induced calcium mobilization | 3.1 µM | [2][6] |
Table 2: Antagonistic Activity of Tetradecyl Phosphonate on LPA Receptors
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the points of intervention of this compound and Tetradecyl Phosphonate within the ATX-LPA signaling pathway and a general workflow for assessing their efficacy.
References
- 1. scbt.com [scbt.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aromatic phosphonates inhibit the lysophospholipase D activity of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetradecyl phosphonate, CasNo.4671-75-4 BOC Sciences United States [bocscichem.lookchem.com]
- 7. scbt.com [scbt.com]
A Comparative Guide to the Validation of S32826: A Potent Disodium Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S32826, a potent disodium autotaxin (ATX) inhibitor, with other key inhibitors, PF-8380 and GLPG1690. The information is compiled to assist researchers and drug development professionals in evaluating the performance and experimental validation of S32826. This document summarizes key quantitative data, details experimental methodologies for crucial validation assays, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1][2]. LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), influencing a wide array of cellular processes including cell proliferation, migration, and survival[1][2]. The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammation, making it a prime therapeutic target[1][3].
S32826 is a potent, nanomolar inhibitor of autotaxin, identified through systematic screening[4]. Its disodium salt form is designed to improve its utility as a pharmacological tool in cellular models to validate the role of autotaxin in various pathologies. This guide will compare its inhibitory activity with PF-8380, another potent and widely used experimental inhibitor, and GLPG1690 (Ziritaxestat), which has been evaluated in clinical trials.
Quantitative Comparison of Autotaxin Inhibitors
The inhibitory potency of S32826 against autotaxin has been determined in various assays and is comparable to other well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for S32826 and its comparators. It is important to note that IC50 values can vary depending on the assay conditions, such as the substrate used (e.g., the natural substrate LPC or a synthetic substrate like FS-3), the source of the enzyme, and the assay format.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference(s) |
| S32826 | Autotaxin | 8.8 | Isolated enzyme assay | [5][6][7] |
| Autotaxin | 5.6 | Using LPC as a substrate | [8][9] | |
| PF-8380 | Autotaxin | 2.8 | Isolated enzyme assay | [10] |
| Rat Autotaxin | 1.16 | Using FS-3 substrate | [2] | |
| Human Whole Blood | 101 | Inhibition of ATX in whole blood | [2][10] | |
| GLPG1690 (Ziritaxestat) | Human Autotaxin | 131 | Biochemical assay | |
| Mouse Autotaxin | 224 | Biochemical assay | ||
| Human Plasma | 242 | LPA production inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of autotaxin inhibitors.
In Vitro Autotaxin Enzyme Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified autotaxin using a fluorogenic substrate.
Materials:
-
Purified recombinant human autotaxin (ATX)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Test compounds (e.g., S32826) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
Add a defined amount of purified ATX to each well of the microplate.
-
Add the serially diluted test compounds to the wells containing ATX. Include wells with vehicle control (solvent only) and a positive control inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Lysophosphatidic Acid (LPA) by LC-MS/MS
This method allows for the sensitive and specific quantification of different LPA species in biological samples, such as plasma or cell culture supernatants, to assess the pharmacodynamic effect of autotaxin inhibitors.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standards (e.g., C17:0-LPA or other odd-chain LPA species)
-
Organic solvents (e.g., methanol, chloroform, isopropanol, acetonitrile)
-
Formic acid and ammonium hydroxide
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Thaw the biological samples on ice.
-
To a known volume of the sample, add the internal standard.
-
Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction. This typically involves the addition of a mixture of chloroform and methanol to precipitate proteins and extract lipids into the organic phase.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different LPA species using a suitable liquid chromatography column (e.g., a C18 reversed-phase column). A gradient elution with mobile phases containing solvents like methanol, acetonitrile, and water with additives like formic acid or ammonium hydroxide is typically used.
-
Detect and quantify the LPA species using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each LPA species and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each LPA species and the internal standard.
-
Calculate the concentration of each LPA species in the sample by comparing its peak area ratio to the internal standard against a standard curve generated with known concentrations of LPA standards.
-
Visualizing Key Processes
To better understand the context of S32826 validation, the following diagrams illustrate the autotaxin-LPA signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of S32826.
Caption: A typical workflow for the discovery and validation of an autotaxin inhibitor like S32826.
References
- 1. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echelon-inc.com [echelon-inc.com]
- 3. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Virtual screening approaches for the identification of non-lipid autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phosphodiesterase Specificity of ITI-214
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of ITI-214, a potent phosphodiesterase 1 (PDE1) inhibitor, against other phosphodiesterase families. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical and clinical research.
Quantitative Analysis of ITI-214 Specificity
The inhibitory potency of ITI-214 against a comprehensive panel of human phosphodiesterase isoforms was determined to assess its selectivity. The following table summarizes the inhibitory constant (Kᵢ) values, providing a quantitative measure of the compound's affinity for each PDE. Lower Kᵢ values indicate higher potency.
| Phosphodiesterase Isoform | Kᵢ (nM) | Selectivity vs. PDE1A |
| PDE1A | 0.033 | 1-fold |
| PDE1B | 0.380 | 11.5-fold |
| PDE1C | 0.037 | 1.1-fold |
| PDE2A | >10,000 | >303,030-fold |
| PDE3A | >10,000 | >303,030-fold |
| PDE4A | 1,300 | 39,394-fold |
| PDE4B | 1,200 | 36,364-fold |
| PDE4D | 33 | 1,000-fold |
| PDE5A | >10,000 | >303,030-fold |
| PDE6 | >10,000 | >303,030-fold |
| PDE7A | >10,000 | >303,030-fold |
| PDE8A | >10,000 | >303,030-fold |
| PDE9A | >10,000 | >303,030-fold |
| PDE10A | 630 | 19,091-fold |
| PDE11A | >10,000 | >303,030-fold |
Data sourced from a preclinical profile of ITI-214, where inhibitory constants were measured against a panel of phosphodiesterase isoforms.[1]
Key Findings:
-
ITI-214 demonstrates high potency for PDE1 isoforms, with Kᵢ values in the picomolar to low nanomolar range.[1]
-
The compound exhibits exceptional selectivity for PDE1 over all other PDE families.[1]
-
There is a greater than 1,000-fold selectivity for PDE1A over the next most potently inhibited isoform, PDE4D.[1]
-
For most other PDE families (PDE2, PDE3, PDE5, PDE6, PDE7, PDE8, PDE9, and PDE11), the selectivity is over 300,000-fold.[1]
Experimental Protocols
The determination of the inhibitory activity of ITI-214 against various phosphodiesterases was conducted using a standardized in vitro assay with recombinant human PDE enzymes.
Phosphodiesterase Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of ITI-214 against a panel of human phosphodiesterase isoforms.
Materials:
-
Recombinant human phosphodiesterase enzymes (PDE1-PDE11).
-
ITI-214 test compound.
-
Fluorescently labeled cyclic nucleotides (cAMP and cGMP) as substrates.
-
Assay buffer.
-
Microplates.
-
Plate reader capable of detecting the fluorescent signal.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human PDE enzymes were diluted to a working concentration in the appropriate assay buffer. ITI-214 was serially diluted to generate a range of concentrations for testing.
-
Assay Reaction: The assay was performed in a microplate format. The reaction mixture contained the respective PDE enzyme, the fluorescently labeled substrate (cAMP or cGMP, depending on the PDE isoform's preference), and varying concentrations of ITI-214 or vehicle control.
-
Incubation: The reaction plates were incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Signal Detection: The degree of substrate hydrolysis was measured by detecting the change in the fluorescent signal.
-
Data Analysis: The raw data was used to calculate the percentage of inhibition for each concentration of ITI-214. The half-maximal inhibitory concentration (IC₅₀) values were determined by fitting the data to a four-parameter logistic equation using non-linear regression.
-
Kᵢ Calculation: The IC₅₀ values were converted to inhibitory constants (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration of the substrate used in the assay relative to its Michaelis-Menten constant (Kₘ).[1]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PDE1 in Neurons
The following diagram illustrates the central role of PDE1 in modulating cyclic nucleotide signaling in response to calcium influx in a neuron.
Caption: PDE1 activation by Ca²⁺/Calmodulin and its role in cyclic nucleotide degradation in neurons.
Signaling Pathway of PDE1 in Vascular Smooth Muscle Cells
This diagram depicts the involvement of PDE1 in regulating vascular smooth muscle cell contraction and proliferation.
Caption: PDE1's role in vascular smooth muscle contraction by regulating cGMP levels.
Experimental Workflow for PDE Inhibitor Screening
The following diagram outlines the general workflow for screening and characterizing phosphodiesterase inhibitors.
Caption: A generalized workflow for determining the potency and selectivity of PDE inhibitors.
References
A Comparative Guide to S32826 Disodium as a Reference Compound for Autotaxin (ATX) Inhibition
This guide provides a detailed comparison of S32826 disodium with other prominent autotaxin (ATX) inhibitors, offering objective performance data for researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data to facilitate the selection of appropriate reference compounds for ATX inhibition studies.
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cancer, fibrosis, and inflammation, making ATX a significant therapeutic target.[1][3][4]
Comparative Analysis of ATX Inhibitors
This compound is a potent inhibitor of ATX, demonstrating nanomolar efficacy.[5][6] Its performance, when compared to other well-characterized inhibitors such as PF-8380 and Ziritaxestat (GLPG1690), highlights its utility as a reference compound in various experimental settings.
Data Presentation: Potency of Selected ATX Inhibitors
The following table summarizes the in vitro potency of this compound against alternative ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Compound | IC50 (Isolated Enzyme) | IC50 (Whole Blood) | Ki | Notes |
| This compound | 8.8 nM[5][6] | Not Reported | Not Reported | Effective against various ATX isoforms (α, β, γ).[5][6] |
| PF-8380 | 2.8 nM[7][8] | 101 nM (human)[7][9] | Not Reported | Orally bioavailable and effective in vivo.[10] |
| Ziritaxestat (GLPG1690) | 131 nM[11] | 242 nM (human plasma)[11] | 15 nM[11] | First-in-class inhibitor that entered clinical trials.[11][12] |
Signaling Pathway and Experimental Workflow
To understand the context of ATX inhibition, it is essential to visualize the relevant biological pathway and the experimental procedure used to screen for inhibitors.
ATX-LPA Signaling Pathway
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1][2] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that influence cell proliferation, survival, and migration.[2][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to S32826 Disodium and Other Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S32826 disodium, a potent autotaxin inhibitor, with other key inhibitors of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway. The information presented is collated from various preclinical and clinical studies to facilitate an objective evaluation of their performance and potential therapeutic applications.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the synthesis of lysophosphatidic acid (LPA) in the extracellular space.[1] The ATX-LPA signaling axis is a crucial pathway involved in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[2][3] Dysregulation of this pathway has been implicated in the progression of various diseases, most notably cancer and fibrosis.[4] Consequently, the development of potent and specific ATX inhibitors has emerged as a promising therapeutic strategy. This guide focuses on this compound and compares it with other notable ATX inhibitors: PF-8380, GLPG1690 (Ziritaxestat), and IOA-289.
Comparative Performance of Autotaxin Inhibitors
The following tables summarize the in vitro potency of this compound and its alternatives. It is important to note that the IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate used, and assay format.
| Compound | IC50 (Isolated Enzyme Assay) | Assay Substrate | Reference |
| This compound | 8.8 nM | Not Specified | --INVALID-LINK-- |
| S32826 | 5.6 nM | LPC | [5] |
| PF-8380 | 2.8 nM | Not Specified | [6] |
| PF-8380 | 1.16 nM | FS-3 | [7] |
| GLPG1690 (Ziritaxestat) | 131 nM | LPC | [8] |
| IOA-289 | 36 nM (in human plasma) | LPA18:2 | [9] |
Table 1: In Vitro Potency of Autotaxin Inhibitors in Isolated Enzyme or Plasma Assays.
| Compound | IC50 (Whole Blood Assay) | Reference |
| This compound | Not Reported | |
| PF-8380 | 101 nM | [6] |
| GLPG1690 (Ziritaxestat) | 242 nM (human plasma) | [8] |
| IOA-289 | 36 nM (human plasma) | [9] |
Table 2: Potency of Autotaxin Inhibitors in Whole Blood or Plasma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize autotaxin inhibitors.
In Vitro Autotaxin Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency of an ATX inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
Autotaxin substrate (e.g., FS-3, a fluorescent LPC analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
Test compounds (e.g., this compound, PF-8380) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant human autotaxin to each well of the microplate.
-
Add the serially diluted test compounds to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the autotaxin substrate (e.g., FS-3) to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3) over time using a fluorescence plate reader.
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based Autotaxin Activity Assay
This assay measures the ability of an inhibitor to block ATX activity in a more physiologically relevant cellular context.
Materials:
-
Cancer cell line known to secrete ATX (e.g., A2058 melanoma cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Lysophosphatidylcholine (LPC)
-
Test compounds
-
LPA detection method (e.g., LC-MS/MS or a specific LPA receptor activation assay)
Procedure:
-
Plate the cancer cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Wash the cells and replace the growth medium with a serum-free medium containing a known concentration of LPC.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a specific duration (e.g., 4-24 hours) at 37°C to allow for ATX secretion and LPA production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of LPA in the supernatant using a validated method.
-
Calculate the percentage of inhibition of LPA production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the concentration-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for screening autotaxin inhibitors.
Conclusion
This compound is a highly potent inhibitor of autotaxin, demonstrating nanomolar efficacy in preclinical models. When compared to other well-characterized inhibitors such as PF-8380, GLPG1690, and IOA-289, this compound exhibits comparable in vitro potency. However, it is crucial to consider that S32826 has been reported to have poor in vivo stability and/or bioavailability, which may limit its therapeutic application in its current form.[10] In contrast, inhibitors like GLPG1690 and IOA-289 have advanced to clinical trials, indicating more favorable pharmacokinetic profiles.[11][12]
The choice of an autotaxin inhibitor for research or drug development will depend on the specific application. For in vitro studies validating the role of the ATX-LPA pathway, this compound remains a valuable pharmacological tool due to its high potency. For in vivo and clinical investigations, alternatives with improved drug-like properties, such as GLPG1690 and IOA-289, may be more suitable. This guide provides a foundation for researchers to make informed decisions when selecting an autotaxin inhibitor for their specific needs. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these potent molecules.
References
- 1. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking S32826 Disodium: A Comparative Guide for New Assay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S32826 disodium, a potent autotaxin inhibitor, with other commercially available alternatives. The information presented herein is intended to assist researchers in the development of new assays and to provide a framework for selecting the most appropriate inhibitor for their specific experimental needs. This document summarizes key performance data, details experimental protocols for inhibitor assessment, and visualizes the relevant biological pathways and workflows.
Introduction to this compound and Autotaxin Inhibition
This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] Autotaxin is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid, by catalyzing the hydrolysis of lysophosphatidylcholine (LPC).[2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[3] Consequently, inhibitors of autotaxin are valuable research tools and potential therapeutic agents. This compound has been identified as a nanomolar inhibitor of autotaxin, making it a strong candidate for use in various in vitro and cellular models.[2]
Comparative Performance of Autotaxin Inhibitors
The selection of an appropriate autotaxin inhibitor is critical for the success of in vitro and in vivo studies. This section provides a quantitative comparison of this compound with other well-characterized autotaxin inhibitors. The data presented below has been compiled from various sources and is intended to serve as a guide for inhibitor selection.
| Inhibitor | Target | IC50 (in vitro enzyme assay) | IC50 (human whole blood) | Key Features |
| This compound | Autotaxin | 8.8 nM[1][4] | Not Reported | Potent, well-characterized inhibitor. |
| PF-8380 | Autotaxin | 2.8 nM[5][6][7] | 101 nM[5][6][7] | Highly potent, orally bioavailable, and effective in vivo.[8] |
| Ziritaxestat (GLPG1690) | Autotaxin | 131 nM[9][10] | 242 nM (human plasma)[9] | First-in-class, selective inhibitor with good oral exposure.[9][11] |
| IOA-289 | Autotaxin | Potent (specific IC50 not consistently reported) | Not Reported | Novel, non-competitive inhibitor in clinical development for cancer.[12][13] |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source. The data in this table should be used for comparative purposes.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess and compare the performance of autotaxin inhibitors.
In Vitro Autotaxin Inhibition Assay (Fluorogenic)
This protocol describes a common method for measuring autotaxin activity and its inhibition using a fluorogenic substrate, such as FS-3.
Materials:
-
Recombinant human autotaxin
-
Autotaxin inhibitor (e.g., this compound, PF-8380)
-
Fluorogenic autotaxin substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl2)[14]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the autotaxin inhibitor in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Assay Buffer to generate a range of concentrations for IC50 determination.
-
In a 96-well plate, add the following to each well:
-
Include control wells:
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to all wells.[14]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.[14]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control after subtracting the background fluorescence.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Autotaxin Inhibition Assay (Colorimetric - Choline Release)
This protocol is based on the detection of choline released from the hydrolysis of lysophosphatidylcholine (LPC) by autotaxin.
Materials:
-
Recombinant human autotaxin
-
Autotaxin inhibitor
-
Lysophosphatidylcholine (LPC) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100)[15]
-
Choline detection reagent (containing choline oxidase, horseradish peroxidase, and a chromogenic substrate like TOOS)[15]
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Prepare inhibitor dilutions as described in the fluorogenic assay protocol.
-
In a 96-well plate, combine the autotaxin enzyme, inhibitor dilution or vehicle, and LPC substrate in the Assay Buffer.
-
Incubate the reaction mixture at 37°C for a set period (e.g., 1 hour).[15]
-
Stop the reaction and add the choline detection reagent to each well.
-
Incubate for a sufficient time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 555 nm for TOOS).
-
Calculate the percent inhibition and IC50 value as described in the previous protocol.
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the autotaxin-LPA signaling pathway and a general workflow for evaluating autotaxin inhibitors.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the in vitro evaluation and comparison of autotaxin inhibitors.
Conclusion
This compound is a potent and valuable tool for studying the ATX-LPA signaling axis. When developing new assays, it is crucial to benchmark its performance against other available inhibitors to ensure the selection of the most suitable compound for the intended application. This guide provides the necessary data, protocols, and visual aids to facilitate this process, enabling researchers to confidently incorporate this compound or other inhibitors into their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for S32826 Disodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of S32826 disodium, a potent autotaxin inhibitor. Adherence to these procedures is critical to mitigate environmental hazards and ensure personnel safety.
Chemical Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a Type N95 (US) respirator or equivalent, should be worn when handling this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage.[1] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) Confirmation:
-
Ensure that safety goggles, chemical-resistant gloves, and a lab coat are worn.
-
For handling larger quantities or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is recommended.
2. Waste Collection:
-
Carefully collect all waste material containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and any spillage collected with absorbent materials.
-
Place all waste into a designated, clearly labeled, and sealed container. The container should be appropriate for hazardous chemical waste.
3. Spillage Management:
-
In the event of a spill, avoid direct contact with the material.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Final Disposal:
-
The sealed container of this compound waste must be disposed of through an approved waste disposal plant.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the waste is handled and disposed of in accordance with all federal, state, and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling S32826 Disodium
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent autotaxin inhibitor, S32826 disodium.
This document provides immediate and essential safety protocols and logistical plans for the handling of this compound. In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on general principles for handling potent, solid bioactive compounds and enzyme inhibitors. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information has been compiled from supplier data.
| Property | Value |
| Chemical Formula | C21H34NNa2O4P |
| Molecular Weight | 441.45 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Storage (Short-term) | 0 - 4 °C (days to weeks) |
| Storage (Long-term) | -20 °C (months to years) |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[1][2][3] Given its nature as a potent enzyme inhibitor with unknown specific toxicity, a conservative approach to PPE is mandatory.[4][5]
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles and a face shield should be worn, especially when handling the solid powder to prevent contact with the eyes and face.[1]
-
Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile) at all times.[1] Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Body Protection: A lab coat that fastens securely is required. Consider a disposable gown when handling larger quantities.[6]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or glove box, a properly fitted respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[6][7]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[6]
Operational and Handling Plan
Safe handling practices are paramount to minimize exposure risk.[5][8]
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or glove box.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and materials before starting work to minimize movement and potential for spills.
-
-
Weighing and Aliquoting:
-
Handle the solid powder in a ventilated enclosure (chemical fume hood or glove box) to prevent inhalation of dust.
-
Use dedicated spatulas and weighing boats.
-
Close the primary container tightly after use.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Cap and seal the solution container before removing it from the ventilated enclosure.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Safe Handling Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect any unused this compound powder and contaminated disposable items (e.g., gloves, weighing boats, paper towels) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Empty Containers:
-
"RCRA empty" containers must be managed according to institutional guidelines. This may involve triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[12]
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[13][14]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ul.ie [ul.ie]
- 3. ohsa.mt [ohsa.mt]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. amano-enzyme.com [amano-enzyme.com]
- 6. uah.edu [uah.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 9. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Hazardous and Non-RCRA Waste Disposal - Universal Waste [meriinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
